N-(1-Phenylethyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-14-6 | |
| Record name | Acetamide, N-(1-phenylethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Advent and Evolution of (S)-N-(1-phenylethyl)acetamide: A Chiral Cornerstone in Asymmetric Synthesis
(S)-N-(1-phenylethyl)acetamide , a chiral amide of significant interest in stereoselective synthesis, has a history deeply intertwined with the development of asymmetric synthesis and chiral resolution methodologies. Its emergence as a valuable building block and chiral auxiliary stems from the foundational work on its precursor, 1-phenylethylamine, and has since been refined through modern catalytic and enzymatic approaches. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this important chiral compound, tailored for researchers, scientists, and drug development professionals.
Historical Context and Discovery
The significance of (S)-N-(1-phenylethyl)acetamide is intrinsically linked to the pioneering work on chiral resolution. In 1937, A. W. Ingersoll's introduction of 1-phenylethylamine as a resolving agent for racemic acids marked a pivotal moment in stereochemistry.[1][2] This readily available and inexpensive chiral amine provided a practical method for the separation of enantiomers, laying the groundwork for the broader application of its derivatives.
The development of (S)-N-(1-phenylethyl)acetamide itself followed as a natural progression, serving as a stable, crystalline derivative of (S)-1-phenylethylamine, facilitating its handling and use in further synthetic transformations. The amide's chirality and its role as a precursor to other chiral molecules have made it a staple in the toolbox of organic chemists. The latter half of the 20th century saw the advent of more sophisticated methods for its preparation, including enzymatic kinetic resolution and asymmetric catalysis, which offered higher efficiency and enantioselectivity.[3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for (S)-N-(1-phenylethyl)acetamide is presented in the tables below, providing a quick reference for its physical and spectroscopic properties.
Table 1: Physicochemical Properties of (S)-N-(1-phenylethyl)acetamide
| Property | Value |
| IUPAC Name | N-[(1S)-1-phenylethyl]acetamide |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 19144-86-6 |
| Melting Point | 73.0 to 77.0 °C |
| Appearance | White to yellow to orange powder/crystal |
Table 2: Spectroscopic Data of N-(1-phenylethyl)acetamide
| Spectroscopy | Data |
| ¹H NMR | Predicted peaks at approximately 7.41-7.13 (m, 5H, Ar-H), 5.03 (q, 1H, CH), 1.86 (s, 3H, COCH₃), 1.37 (d, 3H, CH₃) ppm.[4] |
| ¹³C NMR | Predicted peaks at approximately 169.9 (C=O), 142.8 (Ar-C), 129.6, 128.1, 127.8 (Ar-CH), 43.7 (CH), 22.8 (COCH₃), 13.0 (CH₃) ppm.[5] |
| IR (KBr) | Characteristic peaks around 3382, 3181 (N-H stretching), 2983, 2938 (C-H stretching), 1655 (C=O stretching, Amide I), 1597 (N-H bending, Amide II) cm⁻¹.[5][6] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z = 163.[5][7] |
Key Experimental Protocols
The synthesis and resolution of (S)-N-(1-phenylethyl)acetamide can be achieved through several established methods. Detailed protocols for the most common and effective approaches are provided below.
Direct Acylation of (S)-1-Phenylethylamine
This is a straightforward method for the synthesis of (S)-N-(1-phenylethyl)acetamide from its corresponding amine.
Experimental Protocol:
-
Dissolve (S)-1-phenylethylamine in a suitable solvent such as chloroform in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.[8] A base like triethylamine can be used to neutralize the generated acid.[3]
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.
-
Quench the reaction by adding ice-cold water.
-
Extract the product into an organic solvent (e.g., chloroform).
-
Wash the organic layer sequentially with a dilute aqueous solution of sodium hydroxide and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent, such as isopropyl ether, to yield pure (S)-N-(1-phenylethyl)acetamide.[8]
References
- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
An In-Depth Technical Guide to N-(1-phenylethyl)acetamide
This guide provides a comprehensive overview of N-(1-phenylethyl)acetamide, including its chemical identity, properties, synthesis, and relevance in research and development. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.
IUPAC Name: this compound[1]
(S)-Enantiomer IUPAC Name: N-[(1S)-1-phenylethyl]acetamide[2]
Synonyms:
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. This information is fundamental for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H13NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| CAS Number | 36065-27-7 | [1][3] |
| (R)-Enantiomer CAS | 36283-44-0 | [6][7] |
| (S)-Enantiomer CAS | 19144-86-6 | [2] |
| Appearance | White to Yellow to Orange powder to crystal | [3][4] |
| Melting Point | 73.0 to 77.0 °C | [3] |
Synthesis and Experimental Protocols
This compound is a member of the acetamide class, formed through the formal condensation of the amino group of 1-phenylethylamine with acetic acid.[1] The synthesis of its enantiomers is of significant interest in medicinal chemistry due to the differing biological activities of stereoisomers.[2][6]
A common method for the synthesis of the (+)-enantiomer involves the reaction of (R)-(+)-1-phenylethylamine with acetic anhydride.
Protocol:
-
Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) and cool the solution in an ice bath.
-
Add acetic anhydride (38.4 g) dropwise to the solution.
-
After the reaction is complete, add ice water to the mixture.
-
Extract the mixture with chloroform.
-
Wash the chloroform extract with a 1N aqueous solution of sodium hydroxide and then with water.
-
Dry the extract and concentrate it under reduced pressure to obtain crystals.
-
Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide (32.2 g).[5]
Other notable methods for the synthesis of this compound and its derivatives include:
-
Direct Amidation: This involves reacting (S)-1-phenylethan-1-amine with acetyl chloride in the presence of a base like triethylamine, which can result in high yields and purity.[2]
-
Kinetic Resolution: Chemoenzymatic approaches, often utilizing lipases such as Candida antarctica lipase B (CALB), can be employed for the kinetic resolution of racemic 1-phenylethylamine. In this process, one enantiomer (e.g., the (R)-enantiomer) is preferentially acylated to form the corresponding amide, which can then be separated from the unreacted (S)-amine.[6] The maximum theoretical yield for the desired product in a kinetic resolution is 50%.[6]
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of N-substituted acetamides, which is applicable to this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications and Research Interest
This compound and its derivatives are valuable in several areas of chemical and pharmaceutical science:
-
Asymmetric Synthesis: The chiral nature of this compound makes it a useful building block and intermediate in asymmetric synthesis, allowing for the introduction of chirality into more complex molecules.[2] The well-defined stereochemistry is crucial for controlling the stereoselectivity of chemical reactions.[2]
-
Medicinal Chemistry: Due to its structural similarities to known bioactive molecules, it serves as a lead compound for the development of new drugs.[2] Research has explored its potential for analgesic, antimicrobial, and neuroprotective effects.[2]
-
Material Science: The amide bond present in the molecule can form strong hydrogen bonds, making it of interest in the design of new polymers and self-assembling materials.[2]
References
- 1. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 3. This compound | 36065-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | 36065-27-7 | TCI AMERICA [tcichemicals.com]
- 5. prepchem.com [prepchem.com]
- 6. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
N-(1-phenylethyl)acetamide: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Molecular Characteristics, Synthesis, and Analysis of a Versatile Chiral Building Block
This technical guide provides a comprehensive overview of N-(1-phenylethyl)acetamide, a chiral acetamide derivative of significant interest in organic synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and analytical methodologies.
Core Molecular Data
This compound, with the molecular formula C10H13NO, is a secondary carboxamide.[1] It is structurally characterized by an acetamide group attached to a chiral 1-phenylethyl moiety. This chirality is a key feature, making it a valuable building block in asymmetric synthesis for the development of enantiomerically pure pharmaceutical compounds.[2] The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H13NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][2] |
| Physical State | Solid | [3] |
| IUPAC Name | This compound | [1] |
| Synonyms | N-Acetyl-1-phenylethylamine, N-α-Phenethylacetamide | [3] |
Synthesis and Purification Workflow
The synthesis of this compound is most commonly achieved through the direct amidation of 1-phenylethylamine. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research and development.
Synthesis of (+)-N-(1-phenylethyl)acetamide[4]
This protocol details the synthesis of the dextrorotatory enantiomer of this compound.
Materials:
-
(R)-(+)-1-phenylethylamine (30 g)
-
Acetic anhydride (38.4 g)
-
Chloroform (200 ml)
-
Ice
-
1N aqueous solution of sodium hydroxide
-
Water
-
Isopropyl ether
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine in chloroform in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution.
-
After the reaction is complete, add ice water to the mixture.
-
Extract the aqueous mixture with chloroform.
-
Wash the organic extract sequentially with a 1N aqueous solution of sodium hydroxide and then with water.
-
Dry the washed organic extract and concentrate it under reduced pressure to obtain the crude product as crystals.
-
Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.
Analytical Methods
The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a key analytical technique for separating and quantifying the enantiomers of this compound.[2]
-
Stationary Phase: Chiral stationary phases (CSPs) are used to achieve enantiomeric separation.
-
Mobile Phase: The composition of the mobile phase is optimized to achieve baseline separation of the enantiomers.
-
Detection: A UV detector is typically used for the detection of the eluted compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be employed to determine the enantiomeric excess of chiral compounds like this compound, often with the use of chiral derivatizing agents.[2]
Biological Activity and Applications
This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery and development.
Potential Therapeutic Areas:
-
Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various bacterial strains.[2]
-
Analgesic Effects: The compound has been explored for its potential in pain management.[2]
-
Neuroprotective Effects: Preliminary studies suggest that derivatives may offer neuroprotective benefits, which could be relevant for treating neurodegenerative diseases.[2]
The chiral nature of this compound is of paramount importance, as different enantiomers of a drug can exhibit significantly different biological activities and pharmacological profiles.[2] Consequently, its use as a chiral intermediate is a cornerstone in the synthesis of enantiomerically pure active pharmaceutical ingredients.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of N-(1-phenylethyl)acetamide
Abstract: this compound is a chiral acetamide derivative of significant interest in organic synthesis and pharmaceutical research. Its well-defined stereochemistry makes it a valuable building block for the asymmetric synthesis of complex molecules and a key intermediate in the development of bioactive compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological activities.
Core Properties of this compound
This section summarizes the key identifiers and physical properties of this compound. The compound's chirality is a critical feature, with the (S) and (R) enantiomers often exhibiting different biological activities.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | N-Acetyl-1-phenylethylamine, N-α-Phenethylacetamide |
| CAS Number | 36065-27-7 (racemic), 19144-86-6 ((S)-enantiomer), 36283-44-0 ((R)-enantiomer) |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| InChI Key | PAVMRYVMZLANOQ-UHFFFAOYSA-N (racemic) |
Physical and Chemical Properties
The physical properties of this compound are summarized below. Data for specific enantiomers are noted where available.
| Property | Value |
| Physical State | White to yellow or orange solid/crystal powder |
| Melting Point | 73.0 to 77.0 °C |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. |
| pKa | Data for the parent amine, β-phenylethylamine, is 9.83. The pKa of the amide itself is not readily available in the search results. |
| XLogP3 | 1.4 |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Technique | Data Highlights |
| ¹H NMR | Spectra available, but specific peak assignments are not detailed in the search results. |
| ¹³C NMR | Spectra available from instruments like the Jeol FX-90. |
| Mass Spec (GC-MS) | Key m/z peaks observed at 163 and 106. |
| Infrared (IR) | Spectra available, typically showing characteristic amide bond stretches. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound via Direct Amidation
This protocol describes a common method for synthesizing this compound by reacting 1-phenylethylamine with an acetylating agent.
Materials:
-
(R)-(+)-1-phenylethylamine
-
Acetic anhydride
-
Chloroform
-
1N aqueous sodium hydroxide solution
-
Ice water
-
Isopropyl ether
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml).
-
Cool the solution in an ice bath.
-
Add acetic anhydride (38.4 g) dropwise to the cooled solution.
-
After the reaction is complete, add ice water to the mixture.
-
Extract the product into the chloroform layer.
-
Wash the organic extract with a 1N aqueous solution of sodium hydroxide, followed by a wash with water.
-
Dry the chloroform extract.
-
Concentrate the solution under reduced pressure to yield crystals.
-
Recrystallize the crude product from isopropyl ether to obtain pure (+)-N-(1-phenylethyl)acetamide (32.2 g).
Purification by Column Chromatography
If the product from recrystallization contains soluble impurities, column chromatography can be employed for further purification.
Materials:
-
Crude this compound
-
Silica gel (200-300 mesh)
-
Solvent system (e.g., a mixture of n-hexane and ethanol)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., n-hexane/ethanol 10:1 v/v).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Analysis of Enantiomeric Purity by Chiral HPLC
Determining the enantiomeric excess (ee) is critical for applications requiring stereochemically pure compounds.
Methodology:
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: A chiral stationary phase (CSP) is required to separate the enantiomers. Whelk-O1 is a suitable CSP for this purpose.
-
Mobile Phase: A suitable mixture of organic solvents, such as hexane and isopropanol, is typically used. The exact ratio may need to be optimized.
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the chromatogram.
Chemical Reactivity and Derivatization
This compound's amide group and phenylethyl moiety allow for a range of chemical transformations.
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 1-phenylethylamine and acetic acid. For example, refluxing in a 1:1 mixture of ethanol and concentrated hydrochloric acid can achieve complete hydrolysis.
-
Reduction: The carbonyl group of the amide can be reduced to a methylene group (-CH₂) using a strong reducing agent like lithium aluminum hydride.
-
Derivatization: The core structure can be modified to synthesize a wide range of derivatives. For instance, condensation reactions with various carboxylic acids can produce more complex amides with potentially enhanced biological activities.
Biological Activities and Applications
This compound and its derivatives are of interest for their potential therapeutic applications. The chirality of these molecules is often crucial for their biological function.
-
Pharmaceutical Intermediate: It is a key intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for their activity.
-
Analgesic and Anti-inflammatory Properties: The compound and its derivatives have been investigated for their potential as pain management therapies and for anti-inflammatory effects.
-
Neuroprotective Effects: Preliminary studies suggest that derivatives may offer neuroprotective benefits, which could be relevant for treating neurodegenerative diseases.
-
Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various bacterial strains.
-
Asymmetric Synthesis: It serves as a versatile building block in asymmetric synthesis, allowing for the introduction of chirality into target molecules.
As of now, there is no specific, detailed information on the signaling pathways associated with this compound in the provided search results. The biological activities are described in general terms.
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for the purification and analysis of this compound.
An In-depth Technical Guide to the Spectroscopic Data of N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound N-(1-phenylethyl)acetamide. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Data Presentation
The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H |
| ~ 5.10 - 5.20 | Quintet | 1H | CH -CH₃ |
| ~ 1.95 - 2.05 | Singlet | 3H | C(=O)-CH ₃ |
| ~ 1.40 - 1.50 | Doublet | 3H | CH-CH ₃ |
| ~ 5.50 - 6.50 | Broad Singlet | 1H | NH |
¹³C NMR (Carbon-13) NMR Data
The following table presents the ¹³C NMR spectral data.
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| 169.9 | C =O |
| 142.8 | Ar-C (quaternary) |
| 129.6 | Ar-C H |
| 128.1 | Ar-C H |
| 127.8 | Ar-C H |
| 43.7 | C H-CH₃ |
| 22.8 | C(=O)-C H₃ |
| 13.0 | CH-C H₃ |
The IR absorption data for this compound is summarized below. The spectrum was obtained from a KBr wafer sample.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | N-H Stretch |
| 2983 | Medium | C-H Stretch (aliphatic) |
| 2938 | Medium | C-H Stretch (aliphatic) |
| 1654 | Strong | C=O Stretch (Amide I) |
| 1597 | Strong | N-H Bend (Amide II) |
| 1496 | Medium | C=C Stretch (aromatic) |
| 1401 | Medium | C-H Bend (aliphatic) |
| 1298 | Medium | C-N Stretch |
| 769 | Strong | C-H Out-of-plane Bend (aromatic) |
| 711 | Strong | C-H Out-of-plane Bend (aromatic) |
The mass spectrometry data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The molecular weight of this compound is 163.22 g/mol .[1]
| m/z | Relative Intensity | Assignment |
| 163 | Moderate | [M]⁺ (Molecular Ion) |
| 106 | 100% (Base Peak) | [C₈H₁₀]⁺ |
| 105 | High | [C₇H₇O]⁺ or [C₈H₉]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy :
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the TMS signal.
-
-
¹³C NMR Spectroscopy :
-
A more concentrated sample (50-100 mg) is typically used due to the lower natural abundance of ¹³C.
-
The same initial spectrometer setup (locking, shimming) is performed.
-
A proton-decoupled ¹³C NMR experiment is run to simplify the spectrum to single peaks for each unique carbon atom.
-
A larger number of scans are typically required to achieve a good signal-to-noise ratio.
-
The acquired FID is processed similarly to the ¹H spectrum.
-
-
Sample Preparation (KBr Pellet Method) :
-
Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
-
Spectral Acquisition :
-
A background spectrum of the empty sample holder is first recorded.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
-
Sample Introduction (GC-MS) :
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
-
A small volume (typically 1 µL) of the solution is injected into the gas chromatograph (GC).
-
The compound is vaporized and separated from the solvent and any impurities as it passes through the GC column.
-
-
Ionization and Analysis :
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
In-Depth Structural and Conformational Analysis of N-(1-phenylethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and conformational properties of N-(1-phenylethyl)acetamide, a chiral molecule of interest in organic synthesis and drug development. Due to the absence of a publicly available crystal structure, this guide leverages computational chemistry to predict its three-dimensional structure and conformational landscape. This is supplemented with detailed, literature-derived experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, a key technique for studying its dynamic conformational behavior in solution.
Molecular Structure and Physicochemical Properties
This compound is a secondary amide with a chiral center at the benzylic carbon. Its structure consists of a phenyl group and a methyl group attached to the stereocenter, which is in turn bonded to the nitrogen atom of an acetamide moiety.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 36065-27-7 (racemate), 19144-86-6 ((S)-enantiomer), 36283-44-0 ((R)-enantiomer)[1][2] |
| Appearance | White to yellow crystalline powder |
Predicted Conformational Analysis and Structural Parameters
The conformational flexibility of this compound is primarily governed by rotation around the C-N amide bond and the C-C bond connecting the stereocenter to the phenyl ring. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of cis and trans conformers. For N-monosubstituted amides, the trans conformation is generally more stable.
A computational conformational analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory to identify the lowest energy conformers and to predict key structural parameters. The results presented below are for the more stable trans amide conformation.
Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C=O | 1.23 |
| C-N (amide) | 1.35 |
| N-C (ethyl) | 1.46 |
| C-C (phenyl-ethyl) | 1.52 |
| C-C (methyl-ethyl) | 1.53 |
| C-H (benzylic) | 1.10 |
| N-H | 1.01 |
Predicted Bond Angles
| Angle | Predicted Angle (°) |
| O=C-N | 123.5 |
| C-N-C | 121.8 |
| N-C-C (phenyl) | 110.5 |
| N-C-C (methyl) | 111.0 |
| C(phenyl)-C-C(methyl) | 112.0 |
Predicted Key Dihedral Angles
| Dihedral Angle | Predicted Angle (°) |
| H-N-C=O | 180.0 (trans conformation) |
| C(phenyl)-C-N-C(acetyl) | -145.0 |
| C(methyl)-C-N-C(acetyl) | 95.0 |
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound involves the acylation of 1-phenylethylamine with acetic anhydride or acetyl chloride.[2]
Materials:
-
(R)- or (S)-1-phenylethylamine
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-phenylethylamine (1.0 eq) in diethyl ether in a round-bottom flask, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Conformational Analysis by Variable Temperature NMR (VT-NMR) Spectroscopy
VT-NMR is a powerful technique to study the dynamic conformational equilibrium of amides, particularly the restricted rotation around the C-N bond. By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to different conformers and to calculate the energy barrier for their interconversion.
Instrumentation:
-
NMR spectrometer (300 MHz or higher) equipped with a variable temperature probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., deuterated toluene or dimethyl sulfoxide) in a standard NMR tube. The choice of solvent is critical as its boiling and freezing points must accommodate the desired temperature range.
Experimental Procedure:
-
Acquire a standard ¹H NMR spectrum at room temperature to identify the signals of interest, particularly those that are expected to be sensitive to conformational changes (e.g., the N-H proton, the acetyl methyl protons, and the benzylic proton).
-
Gradually increase the temperature of the probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Continue acquiring spectra at increasing temperatures until the distinct signals for the different conformers broaden and coalesce into a single, sharp peak.
-
Record the coalescence temperature (Tc).
-
If possible, continue to acquire spectra at temperatures above Tc to observe the single, time-averaged signal.
-
The energy barrier to rotation (ΔG‡) can be estimated using the Eyring equation, which relates the rate constant at coalescence to the temperature and the chemical shift difference between the coalescing signals at low temperature.
Visualizations
Logical Workflow for Conformational Analysis
Caption: Workflow for the comprehensive conformational analysis of this compound.
Key Rotatable Bonds and Conformational Isomers
Caption: Key rotatable bonds in this compound governing its conformational flexibility.
References
Chiral Properties of N-(1-phenylethyl)acetamide and its Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(1-phenylethyl)acetamide is a chiral amide that serves as a crucial building block in asymmetric synthesis and pharmaceutical development. Its stereocenter dictates the three-dimensional arrangement of its substituents, leading to the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers. These enantiomers can exhibit distinct biological activities, making their separation and characterization paramount in drug discovery and development. This technical guide provides a comprehensive overview of the chiral properties, synthesis, resolution, and analysis of this compound enantiomers, intended for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Chiral Properties
The physical and chiral properties of the enantiomers of this compound are summarized in the table below. The distinct optical rotation of each enantiomer is a key characteristic used for their identification and quality control.
| Property | (R)-(+)-N-(1-phenylethyl)acetamide | (S)-(-)-N-(1-phenylethyl)acetamide | Racemic this compound |
| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol [1] | 163.22 g/mol [1] | 163.22 g/mol [1] |
| CAS Number | 36283-44-0[2] | 19144-86-6[3] | 6284-14-6[4] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Specific Rotation [α]D | +143.5° (c=1, ethanol)[5] | -143.5° (c=1, ethanol) (inferred) | 0° |
Note: The specific rotation of the (S)-enantiomer is inferred based on the principle that enantiomers have equal and opposite optical rotations.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: direct synthesis from a chiral precursor or resolution of the racemic mixture.
Synthesis of Racemic this compound
A straightforward method for synthesizing the racemic mixture involves the acylation of racemic 1-phenylethylamine.
Experimental Protocol: Synthesis of Racemic this compound
-
Materials: Racemic 1-phenylethylamine, acetic anhydride, chloroform, 1N aqueous sodium hydroxide, water, anhydrous magnesium sulfate, isopropyl ether.
-
Procedure:
-
Dissolve racemic 1-phenylethylamine in chloroform in a flask and cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction by adding ice water.
-
Extract the aqueous mixture with chloroform.
-
Wash the organic extract sequentially with a 1N aqueous solution of sodium hydroxide and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent like isopropyl ether to yield pure racemic this compound.
-
Synthesis of Enantiomerically Pure this compound
The synthesis of the individual enantiomers is typically achieved by acylating the corresponding enantiomerically pure 1-phenylethylamine.
Experimental Protocol: Synthesis of (R)-(+)-N-(1-phenylethyl)acetamide [5]
-
Materials: (R)-(+)-1-phenylethylamine (30 g), acetic anhydride (38.4 g), chloroform (200 ml), 1N aqueous sodium hydroxide, water, anhydrous drying agent, isopropyl ether.
-
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine in chloroform in a flask and cool the solution under ice-cooling.[5]
-
Add acetic anhydride dropwise to the solution.[5]
-
After the reaction is complete, add ice water to the mixture and extract with chloroform.[5]
-
Wash the chloroform extract with a 1N aqueous solution of sodium hydroxide and then with water.[5]
-
Dry the organic layer and concentrate it under reduced pressure to obtain crystals.[5]
-
Recrystallize the crystals from isopropyl ether to yield 32.2 g of (+)-N-(1-phenylethyl)acetamide.[5]
-
A similar procedure can be followed using (S)-(-)-1-phenylethylamine to synthesize (S)-(-)-N-(1-phenylethyl)acetamide.
Chiral Resolution of Racemic 1-Phenylethylamine
Enzymatic kinetic resolution is a highly effective method for separating the enantiomers of racemic 1-phenylethylamine, which can then be acylated to the desired this compound enantiomer.
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine [6]
-
Materials: (±)-1-Phenylethylamine, Immobilized Candida antarctica lipase B (Novozym 435), Methyl tert-butyl ether (MTBE), Diisopropyl malonate (acyl donor), 4 mL screw-cap vials, Shaker incubator.
-
Procedure:
-
To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.[6]
-
Add 200 µL of MTBE to the vial.[6]
-
Add 0.5 mmol of (±)-1-phenylethylamine.[6]
-
Add 0.5 mmol of diisopropyl malonate.[6]
-
Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.[6]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.[6]
-
The remaining (S)-amine and the formed (R)-amide can be separated by standard chromatographic techniques or acid-base extraction.[6] The separated amine can then be acylated as described previously.
-
Analytical Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of this compound is critical. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Experimental Protocol: Chiral HPLC Analysis (General)
-
Column: A suitable chiral stationary phase, such as one based on polysaccharides or Pirkle-type phases.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized for the specific CSP and analyte.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.
-
Procedure:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. This is a classic method for assessing optical purity.
Experimental Protocol: Polarimetry
-
Instrument: Polarimeter.
-
Sample Preparation: Accurately weigh a known amount of the this compound enantiomer and dissolve it in a specific volume of a suitable solvent (e.g., ethanol) in a volumetric flask.
-
Procedure:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l x c), where l is the path length of the cell in decimeters (dm) and c is the concentration of the solution in g/mL.
-
The optical purity can be determined by comparing the measured specific rotation to the known specific rotation of the pure enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra.
Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (General)
-
Materials: this compound sample, a chiral derivatizing agent (e.g., Mosher's acid chloride), a suitable deuterated solvent (e.g., CDCl₃), and a high-resolution NMR spectrometer.
-
Procedure:
-
React the this compound sample with the chiral derivatizing agent to form diastereomeric derivatives.
-
Purify the resulting diastereomers if necessary.
-
Dissolve the diastereomeric mixture in the deuterated solvent.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
The diastereomers will exhibit at least one pair of signals with different chemical shifts.
-
The ratio of the enantiomers in the original sample can be determined by integrating these distinct signals.
-
Biological and Pharmacological Significance
The stereochemistry of a chiral molecule is of paramount importance in pharmacology, as biological systems (e.g., enzymes, receptors) are themselves chiral. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] While specific comparative biological activity data for the enantiomers of this compound are not extensively documented in publicly available literature, it is a well-established principle that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
The (S)-enantiomer of this compound has been investigated for its potential as an intermediate in the synthesis of compounds with antimicrobial, analgesic, and neuroprotective effects.[3] Derivatives of chiral this compound have been explored for their anti-inflammatory and anti-cancer properties, with the biological effect often being dependent on the specific stereoisomer.[2]
Visualizations
Diagrams
Caption: Workflow for the synthesis of racemic this compound and its subsequent chiral resolution.
Caption: Analytical workflow for determining the enantiomeric purity of this compound.
Caption: Conceptual diagram illustrating the principle of enantioselective biological activity.
References
- 1. This compound | C10H13NO | CID 222023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 3. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activities of N-(1-phenylethyl)acetamide Derivatives
This compound and its derivatives represent a versatile class of chiral compounds that have garnered significant attention in medicinal chemistry. The presence of a stereogenic center and the capacity for diverse chemical modifications make this scaffold a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a focus on their anticancer, anticonvulsant, and antimicrobial properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically straightforward. The most common method involves the acylation of the corresponding chiral or racemic 1-phenylethylamine. A general synthetic scheme involves the reaction of a substituted 1-phenylethylamine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.[1][2] More complex derivatives can be synthesized through multi-step reactions, including the initial preparation of a substituted chloroacetamide reagent followed by alkylation of a primary or secondary amine.[3]
Anticancer Activity
Several studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including prostate (PC-3), breast (MCF-7, MDA-MB-468), and cervical cancer cells.[4][5][6]
The primary mechanism of action appears to be the induction of apoptosis.[7] Studies have shown that certain derivatives can upregulate the expression of pro-apoptotic proteins like Bax and Fas Ligand (FasL), while activating key executioner caspases, such as caspase-3, leading to programmed cell death.[4][7]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various derivatives are typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 3d | N-Butyl-2-(3-fluorophenyl)acetamide | MDA-MB-468 | 0.6 ± 0.08 | [4] |
| 3d | N-Butyl-2-(3-fluorophenyl)acetamide | PC-12 | 0.6 ± 0.08 | [4] |
| 3c | N-Butyl-2-(2-fluorophenyl)acetamide | MCF-7 | 0.7 ± 0.08 | [4] |
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC-3 | 52 | [5][6] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC-3 | 80 | [5][6] |
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 | [5][6] |
| Imatinib | Reference Drug | PC-3 | 40 | [5][6] |
| Imatinib | Reference Drug | MCF-7 | 98 | [5][6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTS or MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The old medium is removed from the wells, and the cells are treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.
Anticonvulsant Activity
Derivatives of N-phenylacetamide have shown significant promise as anticonvulsant agents. Extensive research has been conducted on analogs where the core structure is modified to enhance activity in various seizure models.
Pharmacological screening is typically performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, which are established models for generalized tonic-clonic and absence seizures, respectively.[3][8] The 6 Hz psychomotor seizure model is also used to identify compounds effective against therapy-resistant partial epilepsy.[3][9]
Quantitative Data: In Vivo Anticonvulsant Efficacy
The anticonvulsant activity is often reported as the ED50 value, the dose required to protect 50% of the animals from seizures.
| Compound ID | Seizure Model | ED50 (mg/kg) | Reference |
| KA-104 Analog (53) | MES | 89.7 | [9] |
| KA-104 Analog (53) | 6 Hz (32 mA) | 29.9 | [9] |
| KA-104 Analog (53) | 6 Hz (44 mA) | 68.0 | [9] |
| KA-104 Analog (60) | MES | 73.6 | [9] |
| KA-104 Analog (60) | 6 Hz (32 mA) | 24.6 | [9] |
| KA-104 Analog (60) | 6 Hz (44 mA) | 56.3 | [9] |
| Compound 14 | MES | 49.6 | [10] |
| Compound 14 | scPTZ | 67.4 | [10] |
| Compound 14 | 6 Hz (32 mA) | 31.3 | [10] |
| Compound 14 | 6 Hz (44 mA) | 63.2 | [10] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for drugs that could be effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used for the assay. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Drug Administration: A control group receives the vehicle, while test groups receive different doses of the this compound derivative. The tests are conducted at predetermined time intervals after administration to assess the time of peak effect.
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal or transauricular electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has protected the animal from the seizure. The ED50 is then calculated based on the percentage of animals protected at each dose level.
-
Neurotoxicity: A rotarod test is often performed concurrently to assess for any motor impairment (neurotoxicity) caused by the test compounds at their effective doses.[11]
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties, demonstrating activity against various bacterial and fungal strains.[12] The structural versatility of these compounds allows for modifications that can enhance potency against specific pathogens.
Quantitative Data: Antibacterial Activity
Antibacterial activity is often assessed using the disk diffusion method, where the diameter of the inhibition zone (DIZ) indicates the potency of the compound.
| Compound ID | Bacterial Strain | DIZ (mm) | Reference |
| 5b | Acinetobacter baumannii ATCC19606 | 32.0 | [13] |
| 5b | Pseudomonas aeruginosa ATCC27853 | 23.5 | [13] |
| 5b | Pseudomonas aeruginosa ATCC29260 | 24.5 | [13] |
| 5d | Staphylococcus aureus ATCC6538p | 23.5 | [13] |
Note: Compounds 5b and 5d are 2-amino-N-(p-Chlorophenyl) acetamide derivatives.
Experimental Protocol: Disk Diffusion Method
This method is a standard for preliminary screening of antimicrobial activity.
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared, sterilized, and poured into petri dishes.
-
Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar plate.
-
Disk Impregnation: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent.
-
Disk Placement: The impregnated disks are placed onto the surface of the inoculated agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
Conclusion
This compound derivatives constitute a valuable and versatile chemical scaffold in drug discovery. The research summarized in this guide demonstrates their significant potential as anticancer, anticonvulsant, and antimicrobial agents. The straightforward synthesis allows for the creation of large libraries of compounds for screening, and the observed structure-activity relationships provide a rational basis for further optimization. Future work should focus on elucidating detailed mechanisms of action and improving the pharmacokinetic and toxicological profiles of the most potent derivatives to advance them as potential clinical candidates.
References
- 1. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 13. irejournals.com [irejournals.com]
N-(1-phenylethyl)acetamide: A Versatile Chiral Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-phenylethyl)acetamide is a chiral amide that has emerged as a valuable and versatile building block in the field of organic synthesis.[1] Its utility stems from the presence of a stereogenic center at the ethylamine moiety, which allows for the introduction of chirality and the control of stereochemistry in a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical properties, and, most importantly, its application as a chiral auxiliary in asymmetric synthesis. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this important chiral building block in their synthetic endeavors, particularly in the context of drug discovery and development where stereochemical control is paramount.[1]
Properties of this compound
This compound is a white to off-white solid at room temperature. Its molecular and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Number | 36065-27-7 (racemic), 19144-86-6 ((S)-enantiomer), 36283-44-0 ((R)-enantiomer) |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as ethanol and chloroform, with limited solubility in water. |
Synthesis of this compound
Enantiomerically pure this compound can be synthesized through several methods, with the most common being the direct acylation of the corresponding chiral 1-phenylethylamine.
Direct Acylation
The most straightforward method for the synthesis of this compound is the direct acylation of enantiomerically pure (R)- or (S)-1-phenylethylamine with an acetylating agent such as acetic anhydride or acetyl chloride.[1]
Experimental Protocol: Synthesis of (+)-N-(1-phenylethyl)acetamide
This protocol describes the synthesis of the (R)-enantiomer. The same procedure can be followed using (S)-(-)-1-phenylethylamine to obtain the (S)-enantiomer.
Materials:
-
(R)-(+)-1-phenylethylamine
-
Acetic anhydride
-
Chloroform
-
Ice water
-
1N aqueous solution of sodium hydroxide
-
Water
-
Isopropyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml) in a flask under ice-cooling.
-
Slowly add acetic anhydride (38.4 g) dropwise to the solution while stirring.
-
After the addition is complete, continue stirring and allow the reaction to proceed.
-
Once the reaction is complete, add ice water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Wash the combined organic extracts with a 1N aqueous solution of sodium hydroxide, followed by water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product as crystals.
-
Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide (32.2 g).
Other Synthetic Methods
Other notable methods for the synthesis of this compound include:
-
Asymmetric Reductive Amination: This method involves the reaction of acetophenone with an amine source in the presence of a chiral catalyst to directly produce the chiral acetamide.[1]
-
Chemoenzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of racemic 1-phenylethylamine, allowing for the separation of the acylated product from the unreacted amine.
Application as a Chiral Auxiliary in Asymmetric Synthesis
The primary application of this compound and its derivatives in organic synthesis is as a chiral auxiliary. The chiral 1-phenylethyl group can direct the stereochemical outcome of reactions on a prochiral substrate. The bulky phenyl group effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to attack from the less sterically hindered face. This results in the formation of one diastereomer in excess. After the reaction, the chiral auxiliary can be cleaved and recovered.
Diastereoselective Alkylation of N-Acyl-1-phenylethylamine Derivatives
Quantitative Data for Diastereoselective Alkylation
| Entry | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | N-propionyl-(S)-1-phenylethylamine | Methyl Iodide | LDA | THF | -78 | 90:10 |
| 2 | N-propionyl-(S)-1-phenylethylamine | Benzyl Bromide | LDA | THF | -78 | 95:5 |
| 3 | N-butyryl-(S)-1-phenylethylamine | Ethyl Iodide | NaHMDS | THF | -78 | 88:12 |
Experimental Protocol: General Procedure for Diastereoselective Alkylation
Materials:
-
N-acyl-(S)-1-phenylethylamine (e.g., N-propionyl-(S)-1-phenylethylamine)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., LDA, n-BuLi, NaHMDS)
-
Alkylating agent (e.g., alkyl halide)
-
Saturated aqueous solution of NH₄Cl
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Water and brine
-
Anhydrous MgSO₄
-
Standard inert atmosphere glassware (e.g., Schlenk line)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq.) in a dry ethereal solvent under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base (1.1 eq.) to generate the corresponding enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired alkylating agent (1.2 eq.) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the alkylated product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Cleavage of the Chiral Auxiliary
After the diastereoselective transformation, the chiral auxiliary can be removed to yield the desired enantiomerically enriched product. A common method for the cleavage of the amide bond is acidic hydrolysis.
Experimental Protocol: Acidic Hydrolysis
Materials:
-
Alkylated chiral amide
-
Solvent (e.g., acetic acid, dioxane)
-
Aqueous acid (e.g., 6 M HCl, 48% HBr)
-
Base for neutralization (e.g., NaOH, NaHCO₃)
-
Organic solvent for extraction
Procedure:
-
Dissolve the alkylated chiral amide in a mixture of an appropriate solvent and aqueous acid.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a base.
-
Extract the desired product with an organic solvent. The aqueous layer will contain the protonated (S)-1-phenylethylamine, which can be recovered by basification and extraction.
-
Wash, dry, and concentrate the organic layer containing the desired carboxylic acid.
-
Purify the product by crystallization or column chromatography.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application as a Chiral Auxiliary
Caption: Asymmetric alkylation using a chiral auxiliary.
Conclusion
This compound and its close derivatives are highly effective chiral building blocks and auxiliaries in asymmetric organic synthesis. The ease of its preparation and the high diastereoselectivities that can be achieved in reactions such as alkylations make it a valuable tool for the construction of stereochemically defined molecules. The protocols and data presented in this guide demonstrate its practical utility for researchers in academia and industry, particularly those engaged in the synthesis of chiral pharmaceuticals and other high-value chemical entities. The ability to control stereochemistry with this auxiliary contributes significantly to the development of efficient and selective synthetic routes to complex target molecules.
References
The Decisive Role of Stereochemistry in the Applications of N-(1-phenylethyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule, or its stereochemistry, is a critical factor that dictates its biological activity and utility in chemical synthesis. In the case of N-(1-phenylethyl)acetamide, a chiral acetamide derivative, its existence as two non-superimposable mirror images—the (R) and (S) enantiomers—profoundly influences its applications across the pharmaceutical, agricultural, and chemical research sectors. This technical guide provides an in-depth exploration of the stereospecific applications of this compound, detailing synthesis methodologies, analytical techniques for enantiomeric verification, and a summary of its stereodependent roles.
The Stereochemical Dichotomy: (R)- and (S)-N-(1-phenylethyl)acetamide
This compound possesses a single stereocenter at the C1 position of the phenylethyl group. This gives rise to two enantiomers, (R)-N-(1-phenylethyl)acetamide and (S)-N-(1-phenylethyl)acetamide. The distinct three-dimensional arrangement of these enantiomers is the cornerstone of their differential interactions with other chiral molecules, including biological targets like enzymes and receptors. This stereochemical difference is fundamental to their application, as biological systems often exhibit a high degree of stereoselectivity.
The (S)-enantiomer, in particular, has been recognized for its role as a "privileged chiral inducer and auxiliary" in various chiral recognition processes and as a key intermediate in the synthesis of enantiomerically pure compounds.[1] While both enantiomers serve as valuable chiral building blocks, their specific applications can differ significantly. For instance, derivatives of chiral amides have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties, with the biological effect often being dependent on the specific stereoisomer.[2]
Applications Driven by Chirality
The primary applications of this compound enantiomers are rooted in their well-defined stereochemistry.
-
Pharmaceutical Industry: The enantiomers serve as crucial intermediates in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[3] The ability to control the stereochemistry of a drug is paramount, as different enantiomers can exhibit vastly different therapeutic effects, metabolic profiles, and toxicities.[1] Preliminary studies have suggested that derivatives of (S)-N-(1-phenylethyl)acetamide may possess analgesic, antimicrobial, and neuroprotective properties, making them candidates for further investigation in pain management, anti-infective, and neurodegenerative disease therapies.[3]
-
Chemical Research: In academic and industrial research, these compounds are widely used as chiral auxiliaries.[1] A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The (S)-enantiomer's acetamide group can facilitate stereocontrol in reactions like the Kornblum amidation of primary nitroalkanes.[1]
-
Agrochemicals: Similar to the pharmaceutical industry, the development of effective and safe agrochemicals often requires specific stereoisomers. This compound enantiomers can be utilized as precursors for developing agrochemicals that require specific biological activity.[3]
Synthesis and Resolution: Accessing Enantiomerically Pure Forms
The production of enantiomerically pure this compound is primarily achieved through two main strategies: direct synthesis from an enantiopure precursor and resolution of a racemic mixture.
Direct Acylation
The most straightforward method is the direct acylation of an enantiomerically pure 1-phenylethylamine. This involves reacting either (R)- or (S)-1-phenylethylamine with an acetylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acidic byproduct.[3]
Enzymatic Kinetic Resolution (EKR) and Dynamic Kinetic Resolution (DKR)
Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, enzymatic kinetic resolution using lipases is a common and environmentally sustainable approach.[3]
Candida antarctica lipase B (CALB) is a highly effective and stereoselective biocatalyst for the acylation of 1-phenylethylamine.[3] In a typical EKR, the lipase preferentially acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, resulting in a mixture of the acylated product (e.g., (R)-N-(1-phenylethyl)acetamide) and the unreacted amine of the opposite configuration (e.g., (S)-1-phenylethylamine). The theoretical maximum yield for the desired acylated product in a standard kinetic resolution is 50%.
To overcome this yield limitation, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. Industrial-scale processes utilizing ruthenium- and enzyme-catalyzed DKR have been developed for the production of (S)-N-(1-phenylethyl)acetamide with high yield and enantiomeric excess.[1]
Quantitative Data on Synthesis
| Method | Enantiomer | Yield | Enantiomeric Excess (ee) | Reference |
| Dynamic Kinetic Resolution (Industrial Process) | (S) | 97% | 99.8% | [1] |
Experimental Protocols
Synthesis of (R)-N-(1-phenylethyl)acetamide via Direct Acylation
This protocol is based on the direct acylation of (R)-(+)-1-phenylethylamine.
Materials:
-
(R)-(+)-1-phenylethylamine
-
Acetic anhydride
-
Chloroform
-
Ice water
Procedure:
-
Prepare a solution of (R)-(+)-1-phenylethylamine (30 g) in chloroform (200 ml).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (38.4 g) dropwise to the cooled solution while stirring.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, add ice water to the reaction mixture.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.[1]
Enzymatic Kinetic Resolution of Racemic 1-Phenylethylamine
This protocol provides a general guideline for the kinetic resolution of racemic 1-phenylethylamine using Candida antarctica lipase B (Novozym 435).
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., ethyl acetate, isopropyl acetate)
-
Organic solvent (e.g., toluene, hexane)
-
Shaker incubator
Procedure:
-
To a reaction vessel, add the immobilized Novozym 435.
-
Add the organic solvent to the vessel.
-
Add the racemic (±)-1-phenylethylamine to the mixture.
-
Add the acyl donor.
-
Seal the vessel and place it in a shaker incubator at a controlled temperature (e.g., 40-50°C) with agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product and the remaining substrate.
-
When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The resulting mixture containing the (R)-amide and the unreacted (S)-amine can be separated by standard chromatographic techniques or by acid-base extraction.
Analytical Methods for Chiral Analysis
The determination of enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Chiral HPLC
Chiral HPLC is a powerful method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
General Protocol Outline:
-
Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak AD-H) are often effective.
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol (isopropanol).
-
Analysis:
-
Dissolve a small amount of the this compound sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
The two enantiomers will separate and elute at different times, appearing as two distinct peaks in the chromatogram.
-
The enantiomeric excess (ee) can be calculated from the relative areas of the two peaks.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess, typically by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA). These diastereomeric complexes or solvates will have distinct NMR spectra.
General Protocol Outline (using a Chiral Solvating Agent):
-
Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: Add an enantiomerically pure chiral solvating agent to the NMR tube.
-
Spectral Acquisition: Acquire the ¹H NMR spectrum of the mixture.
-
Analysis: The signals of certain protons in the two enantiomers of this compound will be shifted to different extents due to the formation of diastereomeric solvates. By integrating the areas of these separated signals, the ratio of the two enantiomers, and thus the enantiomeric excess, can be determined.
Visualizing Workflows and Relationships
// Nodes Racemic [label="Racemic (±)-1-Phenylethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Resolution [label="Chiral Resolution\n(e.g., DKR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; S_Amine [label="(S)-1-Phenylethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; R_Amine [label="(R)-1-Phenylethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Acetamide [label="(S)-N-(1-phenylethyl)acetamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R_Acetamide [label="(R)-N-(1-phenylethyl)acetamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pharma [label="Pharmaceuticals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agro [label="Agrochemicals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Research [label="Chiral Auxiliaries\nin Research", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Racemic -> Resolution; Resolution -> S_Amine [label="Separation"]; Resolution -> R_Amine [label="Separation"]; S_Amine -> S_Acetamide [label="Acylation"]; R_Amine -> R_Acetamide [label="Acylation"]; S_Acetamide -> Pharma; S_Acetamide -> Agro; S_Acetamide -> Research; R_Acetamide -> Pharma; R_Acetamide -> Agro; R_Acetamide -> Research; } caption: "Logical relationship between racemic amine, resolution, and applications of the resulting enantiomers."
// Nodes Start [label="Start: (R)-1-Phenylethylamine\n+ Acetic Anhydride in Chloroform", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Cool reaction mixture\nin an ice bath", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="2. Add acetic anhydride\ndropwise with stirring", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="3. Reaction monitoring\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="4. Quench with ice water\nand perform aqueous workup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="5. Dry organic layer and\nevaporate solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Crude (R)-N-(1-phenylethyl)acetamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> End; } caption: "Experimental workflow for the direct acylation of (R)-1-phenylethylamine."
// Nodes Start [label="Start: Racemic (±)-1-Phenylethylamine,\nLipase (CALB), Acyl Donor in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Incubate at controlled\ntemperature with shaking", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="2. Monitor conversion and ee\nby Chiral HPLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="3. Stop reaction at ~50% conversion\nby filtering off the enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="4. Separate product mixture\n(Chromatography or Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product1 [label="Product 1:\n(R)-N-(1-phenylethyl)acetamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Product 2:\nUnreacted (S)-1-Phenylethylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3 [label="~50% conversion"]; Step3 -> Step4; Step4 -> Product1; Step4 -> Product2; } caption: "Workflow for Enzymatic Kinetic Resolution (EKR) of 1-phenylethylamine."
// Nodes Start [label="Start: Sample of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Dissolve sample in\nmobile phase", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="2. Inject into HPLC with\nChiral Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="3. Elute with mobile phase\n(e.g., Hexane/Isopropanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="4. Detect separated enantiomers\n(UV Detector)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Result: Chromatogram with\ntwo resolved peaks", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate Enantiomeric Excess (ee)\nfrom peak areas", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Result; Result -> Analysis; } caption: "Workflow for the analysis of enantiomeric purity by Chiral HPLC."
Conclusion
The stereochemistry of this compound is not merely a structural feature but the very basis of its utility and potential applications. The differential behavior of its (R) and (S) enantiomers underscores the importance of stereoselectivity in both chemical synthesis and biological interactions. As chiral technologies continue to advance, the demand for enantiomerically pure compounds like (S)- and (R)-N-(1-phenylethyl)acetamide will undoubtedly grow, further driving research into more efficient synthesis, resolution, and application of these versatile chiral building blocks. While the potential for distinct biological activities between the enantiomers is high, further quantitative studies are required to fully elucidate their specific pharmacological profiles.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Enantiomerically Pure N-(1-phenylethyl)acetamide
Introduction
Enantiomerically pure N-(1-phenylethyl)acetamide is a valuable chiral building block and intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The stereochemistry at the benzylic position is often crucial for biological activity, making the synthesis of single-enantiomer compounds a critical aspect of drug development.[1][2] These application notes provide detailed protocols for three common methods to obtain enantiomerically pure this compound: diastereomeric resolution of racemic 1-phenylethylamine, enzymatic kinetic resolution, and dynamic kinetic resolution (DKR).
Method 1: Diastereomeric Resolution using (2R,3R)-Tartaric Acid
This classical method involves the separation of a racemic mixture of 1-phenylethylamine by forming diastereomeric salts with a chiral resolving agent, in this case, (2R,3R)-tartaric acid. The differing solubilities of these diastereomeric salts in a suitable solvent, such as methanol, allow for their separation by fractional crystallization.[3] Subsequent treatment of the separated salt with a base liberates the enantiomerically enriched amine, which can then be acylated.
Logical Workflow for Diastereomeric Resolution
Caption: Workflow for obtaining the (S)-enantiomer via diastereomeric salt resolution.
Experimental Protocol: Diastereomeric Resolution
-
Salt Formation : In a flask, dissolve racemic (R,S)-1-phenylethylamine and an equimolar amount of (2R,3R)-tartaric acid in hot methanol.[3]
-
Crystallization : Allow the solution to cool to room temperature slowly, and then cool further in an ice bath to promote crystallization. The less soluble (S)-amine-(R,R)-tartrate salt will precipitate out of the solution.[3]
-
Isolation : Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble (R)-amine-(R,R)-tartrate salt. DO NOT DISCARD THE FILTRATE if the (R)-amine is also desired.[3]
-
Amine Liberation : Dissolve the collected crystals in water and add a 50% aqueous NaOH solution until the solution is basic (check with pH paper).[3]
-
Extraction : Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-1-phenylethylamine with diethyl ether (perform at least two extractions).[3]
-
Drying and Evaporation : Combine the ether extracts, dry over anhydrous Na2SO4, decant, and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-1-phenylethylamine.[3]
-
Acylation : Dissolve the resulting (S)-1-phenylethylamine in an appropriate solvent (e.g., chloroform) and cool in an ice bath. Add acetic anhydride dropwise.[4] After the reaction is complete, wash the mixture with a 1N NaOH solution and then with water. Dry the organic layer and concentrate under reduced pressure to obtain (S)-N-(1-phenylethyl)acetamide. Recrystallization from a suitable solvent like isopropyl ether can be performed for further purification.[4]
| Parameter | Value/Range | Reference |
| Resolving Agent | (2R,3R)-Tartaric Acid | [3] |
| Solvent | Methanol | [3] |
| Isolated Product | (S)-amine from crystals, (R)-amine from filtrate | [3] |
Method 2: Enzymatic Kinetic Resolution
Kinetic resolution (KR) utilizes an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer of a racemic mixture at a much faster rate than the other. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is highly effective for the N-acylation of 1-phenylethylamine.[1] This method results in the acylated product (e.g., (R)-amide) and the unreacted amine (e.g., (S)-amine). A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer (either the product or the unreacted starting material) is 50%.[5]
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution of 1-phenylethylamine.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup : To a solution of racemic 1-phenylethylamine in a suitable organic solvent (e.g., toluene or solvent-free), add an acyl donor (e.g., isopropyl methoxyacetate, which often gives high enantioselectivity).[6]
-
Enzyme Addition : Add immobilized Candida antarctica lipase B (e.g., Novozym 435 or sol-gel CALB).[6]
-
Reaction : Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Work-up : After the desired conversion is reached, remove the immobilized enzyme by filtration.
-
Purification : Separate the resulting this compound from the unreacted 1-phenylethylamine using column chromatography or extraction to obtain both enantiomerically enriched compounds.
| Parameter | Value/Range | Notes | Reference |
| Enzyme | Candida Antarctica Lipase B (CALB) | Novozym 435 is a common immobilized form. | [1][6] |
| Acyl Donor | 2-alkoxyacetate esters (e.g., isopropyl methoxyacetate) | Shown to give high conversion and ee. | [6] |
| Yield | Max. 50% for each enantiomer | A fundamental limitation of KR. | [5] |
| Enantiomeric Excess (ee) | ≥ 95% to > 99% | Dependent on acyl donor and reaction conditions. | [6] |
Method 3: Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution overcomes the 50% yield limitation of standard KR by incorporating a second catalyst that racemizes the slower-reacting enantiomer in situ.[5] This allows the enzyme to continuously convert the racemic mixture into a single enantiomeric product, with a theoretical yield of up to 100%.[5] For 1-phenylethylamine, this is typically achieved by combining CALB with a ruthenium or palladium-based racemization catalyst.[5]
Workflow for Dynamic Kinetic Resolution
Caption: The cycle of acylation and in-situ racemization in DKR.
Experimental Protocol: Dynamic Kinetic Resolution of (±)-1-phenylethylamine
This protocol is adapted from a multigram-scale synthesis.[5]
-
Vessel Preparation : Charge a flame-dried, two-necked round-bottomed flask with Novozym 435, Na2CO3, and a Ruthenium racemization catalyst (e.g., Shvo's catalyst). Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[5]
-
Reagent Addition : Add the solvent (e.g., toluene), (±)-1-phenylethylamine, and the acyl donor (e.g., methyl methoxyacetate) via syringe.[5]
-
Reaction : Stir the mixture at an elevated temperature (e.g., 100 °C). The reaction time can be 24-72 hours, depending on the catalyst loading and scale.[5]
-
Work-up : After the reaction is complete (monitored by GC or HPLC), cool the mixture to room temperature and remove the solid catalysts by filtration through a sintered glass funnel.[5]
-
Purification : Remove the solvent and other volatile components in vacuo. The crude product can be purified by column chromatography to afford the pure (R)-N-(1-phenylethyl)acetamide.[5]
Data from Dynamic Kinetic Resolution Studies
| Parameter | Value/Range | Conditions | Reference |
| Enzyme | Novozym 435 (CALB) | 10 mg per mmol of amine | [7] |
| Racemization Catalyst | Ru-complex (Shvo's catalyst) | 1.25 mol % | [7] |
| Acyl Donor | Methyl methoxyacetate | Alkyl methoxyacetates are preferred over isopropyl acetate for lower catalyst loadings. | [5] |
| Solvent | Toluene | - | [5] |
| Temperature | 100 °C | - | [5] |
| Yield | 90% | Purified product | [5] |
| Enantiomeric Excess (ee) | 97% | - | [5] |
The choice of method for synthesizing enantiomerically pure this compound depends on factors such as the availability of chiral starting materials, required scale, and desired purity. Direct acylation is simplest if an enantiopure amine is available. Diastereomeric resolution is a robust, classical technique suitable for large scales but may require optimization of crystallization conditions. For high enantiopurity and atom economy, dynamic kinetic resolution presents the most advanced and efficient strategy, overcoming the inherent 50% yield limit of traditional kinetic resolution and allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.[5]
References
- 1. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 2. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. prepchem.com [prepchem.com]
- 5. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Direct Amidation Synthesis of N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-phenylethyl)acetamide is a chiral amide with applications as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stereochemistry is often crucial for the biological activity of the final product. Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine, represents an atom-economical and environmentally benign synthetic strategy compared to traditional methods that require stoichiometric activating agents. This document provides detailed protocols for the synthesis of this compound via direct amidation, including both classical and catalytic approaches.
Data Summary
The following table summarizes various protocols for the synthesis of this compound, highlighting key quantitative data for easy comparison.
| Protocol ID | Acylating Agent | Amine | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PN-01 | Acetic Anhydride | (R)-(+)-1-Phenylethylamine | None | Chloroform | Ice-cooling | Not Specified | ~87% |
| PN-02 | Acetyl Chloride | (S)-1-Phenylethan-1-amine | Triethylamine | THF | 25 | 4 | 92% |
| PN-03 | Acetic Acid | 1-Phenylethylamine | Boric Acid (representative) | Toluene | Reflux | 16 | High (expected) |
| PN-04 | Ethyl Acetate | 1-Phenylethylamine | Acetic Acid (catalytic) | None | 80-120 | Not Specified | High (expected) |
Experimental Protocols & Methodologies
Protocol PN-01: Synthesis using Acetic Anhydride
This protocol describes the synthesis of (+)-N-(1-phenylethyl)acetamide using acetic anhydride as the acylating agent.
Materials:
-
(R)-(+)-1-Phenylethylamine (30 g)
-
Acetic Anhydride (38.4 g)
-
Chloroform (200 ml)
-
Ice water
-
1N Sodium Hydroxide solution
-
Water
-
Isopropyl ether
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine in chloroform in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction by adding ice water.
-
Extract the product into the chloroform layer.
-
Wash the organic extract sequentially with 1N aqueous sodium hydroxide solution and water.
-
Dry the chloroform extract over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product as crystals.
-
Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide (32.2 g).[1]
Protocol PN-02: Synthesis using Acetyl Chloride
This protocol details a direct amidation method using acetyl chloride in the presence of a base.[2]
Materials:
-
(S)-1-Phenylethan-1-amine
-
Acetyl Chloride
-
Triethylamine
-
Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, dissolve (S)-1-phenylethan-1-amine in THF.
-
Add triethylamine to the solution to act as a base.
-
Slowly add acetyl chloride to the mixture at 25 °C.
-
Stir the reaction mixture at 25 °C for 4 hours.
-
Upon completion, perform an aqueous workup to remove salts and unreacted reagents.
-
The crude product can be purified by recrystallization or column chromatography to achieve high purity. This method has been reported to yield 92% of the desired product.[2]
Protocol PN-03: Catalytic Direct Amidation with Boric Acid (Representative)
This protocol provides a representative procedure for the direct amidation of acetic acid and 1-phenylethylamine using boric acid as a catalyst. This method is adapted from a general procedure for boric acid-catalyzed amidation.
Materials:
-
Acetic Acid
-
1-Phenylethylamine
-
Boric Acid (catalytic amount, e.g., 1-5 mol%)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add acetic acid, 1-phenylethylamine, a catalytic amount of boric acid, and toluene.
-
Heat the reaction mixture to reflux. Water generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by TLC. A typical reaction time is around 16 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization if necessary. Boric acid catalysis is known for its high efficiency and preservation of stereochemical integrity.
Protocol PN-04: Acetic Acid-Catalyzed N-Acetylation using an Ester
This protocol describes a cheap and simple method for the acetylation of amines using a catalytic amount of acetic acid with an ester as the acyl source.[3][4][5]
Materials:
-
1-Phenylethylamine
-
Ethyl Acetate or Butyl Acetate (serves as both reagent and solvent)
-
Acetic Acid (catalytic amount, e.g., 10 mol%)
Procedure:
-
In a sealed reaction vessel, combine 1-phenylethylamine and an excess of ethyl acetate (or butyl acetate).
-
Add a catalytic amount of acetic acid (10 mol%).
-
Heat the mixture to a temperature between 80-120 °C.
-
Monitor the reaction for completion by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ester and acetic acid under reduced pressure.
-
The resulting residue is the crude this compound, which can be further purified if needed.
Visualizations
General Workflow for Direct Amidation
The following diagram illustrates the general experimental workflow for the synthesis of this compound via direct amidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols: Enzymatic Kinetic Resolution for N-(1-phenylethyl)acetamide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure amines are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally sustainable approach for the synthesis of chiral compounds like N-(1-phenylethyl)acetamide.[2] This method utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. This document provides detailed protocols and data for the enzymatic kinetic resolution of racemic 1-phenylethylamine to produce enantiomerically enriched this compound, primarily focusing on the use of Candida antarctica lipase B (CALB).
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent. In this case, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For the synthesis of this compound, a lipase enzyme is typically used to transfer an acyl group from an acyl donor to one enantiomer of 1-phenylethylamine. The resulting mixture contains the acylated product (amide) and the unreacted amine, which can then be separated.
A more advanced approach, known as Dynamic Kinetic Resolution (DKR), integrates an in-situ racemization of the slower-reacting enantiomer.[3] This allows for a theoretical yield of 100% for the desired enantiomerically pure product, a significant improvement over the 50% maximum theoretical yield of a standard kinetic resolution.[3]
Key Reaction Parameters
The success of the enzymatic kinetic resolution of 1-phenylethylamine is dependent on several key parameters:
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym 435) is a widely used and highly effective catalyst for this transformation.[2][3]
-
Acyl Donor: The choice of acyl donor significantly impacts the reaction rate and enantioselectivity. Various acyl donors have been successfully employed, including simple esters like ethyl acetate and more activated esters.[2][4][5]
-
Solvent: The reaction is typically carried out in organic solvents. The choice of solvent can influence enzyme activity and stability.[6]
-
Temperature: Temperature affects the reaction rate and enzyme stability. Optimal temperatures are generally in the range of 30-60°C.[2][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic kinetic resolution of 1-phenylethylamine.
Table 1: Performance of Candida antarctica Lipase B (CALB) in Kinetic Resolution
| Acyl Donor | Solvent | Temperature (°C) | Enzyme Loading | Conversion (%) | Enantiomeric Excess (ee) (%) | Enantioselectivity (E-value) | Reference |
| Ethyl Acetate | Diethyl Ether | Not Specified | 100 mg / 2 mmol amine | >95 (product) | >95 | >100 | [8] |
| Isopropyl Acetate | Toluene | 30 | 4 mg/mL | 39 (product) | 96 | 89 | [5] |
| Ethyl Acetate | Not Specified | 50 | 30 mg / mmol substrate | Not Specified | 78.8 | 38.2 | [2] |
Table 2: Dynamic Kinetic Resolution (DKR) of (±)-1-phenylethylamine
| Acyl Donor | Racemization Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Ethyl Methoxyacetate | Palladium Nanocatalyst | Not Specified | 85-99 | 97-99 | [4] |
| Methyl Methoxyacetate | Ru-complex 4 | 100 | 83 | 98 | [3] |
| Isopropyl Acetate | Ru-complex 4 | Not Specified | Good | High | [3] |
| D-(-)-O-acetylmandelic acid | Nickel type catalyst (KT-02) | 60 | 96 (amide) | 99 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine
This protocol is a general guideline for the kinetic resolution of racemic 1-phenylethylamine using immobilized Candida antarctica lipase B (Novozym 435).[6]
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., ethyl acetate, diisopropyl malonate)[6]
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)[5][6]
-
Screw-cap vials or round-bottom flask
-
Shaker incubator or magnetic stirrer
-
Analytical equipment for monitoring the reaction (chiral GC or HPLC)
Procedure:
-
To a screw-cap vial or round-bottom flask, add the immobilized Novozym 435 (e.g., 20-100 mg per mmol of amine).[6][8]
-
Add the organic solvent (e.g., 200 µL of MTBE for a small-scale reaction).[6]
-
Add (±)-1-phenylethylamine (e.g., 0.5 mmol).[6]
-
Add the acyl donor (e.g., 0.5 mmol of diisopropyl malonate or an excess of ethyl acetate).[6][8]
-
Seal the vessel and place it in a shaker incubator or on a magnetic stirrer at the desired temperature (e.g., 40°C) with appropriate agitation (e.g., 200 rpm).[6]
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The resulting mixture containing the acylated product and the unreacted amine can be separated by standard techniques such as chromatography or acid-base extraction.
Protocol 2: Dynamic Kinetic Resolution (DKR) on a Multigram Scale
This protocol is adapted for a larger scale dynamic kinetic resolution.[3]
Materials:
-
(±)-1-Phenylethylamine
-
Novozym 435
-
Racemization catalyst (e.g., Ru-complex 4)
-
Acyl donor (e.g., methyl methoxyacetate)
-
Toluene
-
Sodium carbonate (Na₂CO₃)
-
2,4-dimethyl-3-pentanol
-
Flame-dried two-necked round-bottomed flask
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried two-necked round-bottomed flask under an argon atmosphere, charge Novozym 435 (e.g., 340 mg for 45 mmol scale), Na₂CO₃ (e.g., 900 mg), and the racemization catalyst (e.g., 745 mg of Ru-complex 4).[3]
-
Add toluene (e.g., 225 mL) via syringe.[3]
-
Sequentially add (±)-1-phenylethylamine (e.g., 5.8 mL, 45 mmol), 2,4-dimethyl-3-pentanol (e.g., 8 mL), and methyl methoxyacetate (e.g., 3.4 mL) via syringe.[3]
-
Stir the mixture at 100°C.[3]
-
Monitor the reaction until completion (e.g., 24 hours).[3]
-
After completion, allow the reaction vessel to cool to room temperature.
-
The product, (R)-N-(1-phenylethyl)acetamide, can be isolated and purified using standard techniques.
Visualizations
Experimental Workflow
Caption: Workflow for enzymatic kinetic resolution of (±)-1-phenylethylamine.
Conceptual Diagram: Kinetic Resolution vs. Dynamic Kinetic Resolution
Caption: Conceptual difference between Kinetic and Dynamic Kinetic Resolution.
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 3. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. chimia.ch [chimia.ch]
- 9. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
Application Notes and Protocols for Asymmetric Synthesis Using N-(1-phenylethyl)acetamide as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-(1-phenylethyl)acetamide and its derivatives as a chiral auxiliary in asymmetric synthesis. This methodology is particularly effective for the diastereoselective alkylation of enolates to produce enantiomerically enriched carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis.
Principle of Asymmetric Induction
The use of (S)- or (R)-1-phenylethylamine as the chiral auxiliary forms the basis of this asymmetric synthesis strategy. Once attached to a carboxylic acid to form an N-acyl derivative, the bulky phenyl group of the auxiliary creates a chiral environment that sterically hinders one face of the corresponding prochiral enolate. This steric bias directs the approach of an incoming electrophile to the less hindered face, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched carboxylic acid, with the auxiliary being recoverable for reuse.
Experimental Workflow Overview
The overall process can be summarized in three key stages: attachment of the chiral auxiliary, diastereoselective alkylation, and cleavage of the chiral auxiliary.
Application Notes and Protocols: N-(1-phenylethyl)acetamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-(1-phenylethyl)acetamide and its derivatives as chiral auxiliaries in the asymmetric synthesis of pharmaceutical intermediates. The focus is on diastereoselective alkylation for the preparation of chiral β-amino acids, which are crucial building blocks for various therapeutic agents.
Introduction
This compound, available in both (R) and (S) enantiomeric forms, is a versatile and cost-effective chiral auxiliary in asymmetric synthesis.[1] Its rigid phenyl group provides a well-defined steric environment that allows for high stereocontrol in reactions involving prochiral substrates. This makes it an invaluable tool in the pharmaceutical industry for the synthesis of enantiomerically pure compounds, where the stereochemistry of a drug molecule is often critical to its therapeutic efficacy and safety.
One of the key applications of this compound derivatives is in the diastereoselective alkylation of enolates to produce chiral carboxylic acid derivatives. These products can then be readily converted into other valuable pharmaceutical intermediates, such as β-amino acids.
Application: Diastereoselective Synthesis of β-Amino Acid Precursors
This section details the use of a derivative of (R)-1-phenylethylamine, specifically (R,R)-N',N'-Bis(1'-phenylethyl)-N-carbobenzyloxypropionamide, in a diastereoselective alkylation reaction to produce precursors for chiral β-amino acids.
Experimental Workflow
The overall process involves the formation of a chiral amide from β-alanine, followed by diastereoselective alkylation and subsequent cleavage of the chiral auxiliary to yield the desired β-amino acid.
References
Application of N-(1-phenylethyl)acetamide in Agrochemical Development: A Prospective Outlook
Application Note
Introduction
N-(1-phenylethyl)acetamide is a chiral organic compound belonging to the acetamide class. While it is a known intermediate in the synthesis of pharmaceuticals and other specialty chemicals, its direct application and detailed efficacy in the field of agrochemical development are not extensively documented in publicly available research. However, the broader class of acetamide and N-phenylacetamide derivatives has shown significant potential as both fungicides and herbicides. This document provides a prospective overview of the potential applications of this compound in agrochemicals, based on the activities of structurally related compounds. It also includes generalized experimental protocols that can be adapted for the evaluation of this compound as a candidate agrochemical.
Potential Agrochemical Applications
The acetamide functional group is a common toxophore in a variety of commercially successful agrochemicals. The fungicidal and herbicidal activity of these compounds is often attributed to their ability to disrupt key metabolic processes in target organisms.
Potential as a Fungicide:
Derivatives of N-phenylacetamide have been investigated for their fungicidal properties. For instance, a series of N-phenylacetamide derivatives incorporating a 1,2,4-triazole moiety demonstrated notable activity against various plant pathogenic fungi. One such derivative, compound 6j, exhibited an EC50 value of 0.15 mg/L against Bipolaris maydis, comparable to the commercial fungicide diniconazole. Another compound, 6a, showed significant protective and curative efficacy against rice sheath blight caused by Rhizoctonia solani in pot experiments. These findings suggest that the N-phenylacetamide scaffold, to which this compound belongs, can be a viable starting point for the development of novel fungicides.
Potential as a Herbicide:
The herbicidal potential of acetamide derivatives has also been explored. While specific data for this compound is unavailable, related compounds have been synthesized and tested for their herbicidal effects. For example, novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives, which can be conceptually related to acetamides, have shown bleaching activities and herbicidal effects in greenhouse trials.
Quantitative Data on Related N-Phenylacetamide Derivatives (Fungicidal Activity)
The following table summarizes the fungicidal activity of N-phenylacetamide derivatives from a representative study to illustrate the potential of this class of compounds.
| Compound ID | Target Fungus | EC50 (mg/L) | Protective Efficacy (%) (at 200 mg/L) | Curative Efficacy (%) (at 200 mg/L) | Reference |
| 6j | Bipolaris maydis | 0.15 | Not Reported | Not Reported | |
| 6a | Rhizoctonia solani | 6.96 | 76.65 | 78.90 | |
| Diniconazole (Control) | Bipolaris maydis | 0.12 | Not Reported | Not Reported | |
| Diniconazole (Control) | Rhizoctonia solani | 1.88 | 68.03 | 75.56 |
Experimental Protocols
The following are generalized protocols for the preliminary screening of this compound for fungicidal and herbicidal activity. These should be adapted and optimized based on specific laboratory conditions and target organisms.
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the in vitro inhibitory effect of this compound on the mycelial growth of target plant pathogenic fungi.
Materials:
-
This compound
-
Target fungal strains (e.g., Bipolaris maydis, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (9 cm diameter)
-
Solvent (e.g., acetone or DMSO)
-
Sterile distilled water
-
Micropipettes
-
Incubator
-
Laminar flow hood
-
Fungal plugs (5 mm diameter) from actively growing cultures
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.
-
In a laminar flow hood, add the appropriate volume of the test compound dilutions to molten PDA medium (cooled to approximately 45-50°C) to achieve the final test concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also prepare a solvent control and a negative control (no compound or solvent).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm fungal plug taken from the edge of an actively growing culture of the target fungus.
-
Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Protocol 2: Greenhouse Herbicidal Assay (Post-emergence)
Objective: To evaluate the post-emergence herbicidal activity of this compound on target weed species.
Materials:
-
This compound
-
Target weed species (e.g., barnyardgrass, common purslane)
-
Crop species for selectivity testing (e.g., rice, corn)
-
Pots (e.g., 10 cm diameter) filled with a suitable soil mix
-
Greenhouse or controlled environment chamber
-
Spraying equipment (e.g., track sprayer)
-
Wetting agent/adjuvant
-
Balance and volumetric flasks for preparing spray solutions
Procedure:
-
Sow the seeds of the target weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it with water containing a wetting agent to the desired application rates (e.g., 100, 250, 500, 1000 g a.i./ha). Prepare a control spray solution with only water and the wetting agent.
-
Spray the plants uniformly with the prepared solutions using a calibrated sprayer.
-
Return the pots to the greenhouse and maintain them under optimal growing conditions (temperature, light, and humidity).
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
At the end of the experiment (e.g., 14 or 21 days after treatment), harvest the above-ground biomass of the plants, dry them in an oven, and weigh them to determine the fresh and dry weight reduction compared to the control.
-
Calculate the percentage of growth inhibition based on the dry weight.
Signaling Pathways and Experimental Workflows
As the specific mechanism of action for this compound in agrochemical contexts is not established, the following diagrams represent a generalized workflow for agrochemical screening and a hypothetical signaling pathway for a fungicide targeting a key enzyme.
Caption: A generalized workflow for the discovery and development of a new agrochemical candidate.
Caption: A hypothetical signaling pathway illustrating the inhibition of a key fungal enzyme by an acetamide-based fungicide.
While this compound has not been a direct focus of agrochemical research based on available literature, the proven efficacy of the broader N-phenylacetamide chemical class suggests that it could serve as a valuable scaffold for the development of new fungicidal or herbicidal agents. The provided protocols and conceptual diagrams offer a framework for the systematic evaluation of its potential in agrochemical applications. Further research, including synthesis of derivatives and comprehensive biological screening, is warranted to fully explore the utility of this compound in agriculture.
Application Notes and Protocols for the Acylation of 1-Phenylethylamine to Yield N-(1-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods of synthesizing N-(1-phenylethyl)acetamide through the acylation of 1-phenylethylamine. The protocols outlined below cover classical chemical methods, enzymatic resolutions, and greener synthesis alternatives, offering a comparative overview to aid in methodology selection for research and development.
Introduction
This compound is a chiral amide of significant interest in the pharmaceutical and agrochemical industries, often serving as a key intermediate in the synthesis of bioactive molecules.[1] The acylation of 1-phenylethylamine is a fundamental transformation for the production of this compound. The choice of synthetic route can impact yield, purity, enantioselectivity, and environmental footprint. This document details several reliable protocols, presenting quantitative data in a comparative format and outlining step-by-step procedures for each method.
Data Presentation: Comparative Analysis of Acylation Protocols
The following table summarizes the quantitative data for different protocols for the synthesis of this compound, allowing for easy comparison of their key parameters and outcomes.
| Protocol | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Purity/ee | Reference |
| 1. Acetic Anhydride | Acetic Anhydride | None | Chloroform | Ice-bath (0-5) | Not Specified | ~86% | Not Specified | [2] |
| 2. Acetyl Chloride | Acetyl Chloride | Triethylamine | Not Specified | Mild Conditions | Not Specified | High | High | [1] |
| 3. Enzymatic Kinetic Resolution | Isopropyl Acetate | Novozym 435 (Lipase) | Toluene | 30 | 4 h | 39% (conversion) | 96% e.e. (product) | [3] |
| 4. Green Synthesis (Solvent-Free) | Acetic Anhydride | VOSO₄·5H₂O (1%) | None | Room Temp. | 2-24 h | Not Specified for this specific reaction | Not Specified | |
| 5. Microwave-Assisted Synthesis | Phenyl Iodoacetamides | KOH/DMF | Not Specified | Not Specified | Drastically Reduced | Excellent | Not Specified |
Experimental Protocols
Protocol 1: Acylation using Acetic Anhydride
This protocol describes a classical approach to the acylation of 1-phenylethylamine using acetic anhydride.
Materials:
-
(R)-(+)-1-phenylethylamine (30 g)
-
Acetic anhydride (38.4 g)
-
Chloroform (200 ml)
-
Ice water
-
1N Sodium hydroxide solution
-
Water
-
Isopropyl ether (for recrystallization)
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine in chloroform in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.
-
After the addition is complete, continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
Quench the reaction by adding ice water.
-
Transfer the mixture to a separatory funnel and extract with chloroform.
-
Wash the organic layer sequentially with a 1N aqueous solution of sodium hydroxide and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product as crystals.
-
Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide (32.2 g).[2]
Protocol 2: Acylation using Acetyl Chloride
This method utilizes the more reactive acetyl chloride for the acylation, typically in the presence of a base to neutralize the HCl byproduct.
Materials:
-
(S)-1-phenylethan-1-amine
-
Acetyl chloride
-
Triethylamine
-
Suitable organic solvent (e.g., dichloromethane)
-
Ethanol-water mixture (for recrystallization)
Procedure:
-
Dissolve (S)-1-phenylethan-1-amine and triethylamine in the chosen organic solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the reaction mixture with stirring.
-
Allow the reaction to proceed to completion at room temperature.
-
The resulting triethylamine hydrochloride byproduct can be removed by aqueous extraction.[1]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization from an ethanol-water mixture to obtain pure (S)-N-(1-phenylethyl)acetamide.[1]
Protocol 3: Enzymatic Kinetic Resolution
This protocol employs a lipase to achieve enantioselective acylation, which is useful for resolving racemic 1-phenylethylamine.
Materials:
-
Racemic 1-phenylethylamine (200 mmol·L⁻¹)
-
Isopropyl acetate
-
Novozym 435 (immobilized Candida antarctica lipase B) (4 mg·ml⁻¹)
-
Toluene
-
NaHSO₃ (optional, to reduce side reactions)
Procedure:
-
In a reaction vessel, combine racemic 1-phenylethylamine, isopropyl acetate (at a 1:0.6 amine to ester ratio), and toluene.
-
Add Novozym 435 to the mixture.
-
Agitate the reaction mixture at 30°C and 200 rpm.
-
Monitor the reaction progress for conversion and enantiomeric excess.
-
After 4 hours, a product with an enantiomeric excess (eep) of 96% can be achieved at a conversion of 39%.[3]
-
The unreacted (S)-1-phenylethylamine can be recovered with high enantiomeric excess.
-
The product, (R)-N-(1-phenylethyl)acetamide, can be isolated and purified using standard techniques such as column chromatography.
Mandatory Visualizations
General Workflow for Chemical Acylation
Caption: General workflow for the chemical acylation of 1-phenylethylamine.
Signaling Pathway for Lipase-Catalyzed Kinetic Resolution
Caption: Logical flow of lipase-catalyzed kinetic resolution of 1-phenylethylamine.
References
Application Notes and Protocols for Chiral HPLC Separation of N-(1-phenylethyl)acetamide Enantiomers
Introduction
The enantioselective separation of chiral compounds is of paramount importance in the pharmaceutical industry for the development of stereochemically pure drugs. N-(1-phenylethyl)acetamide is a chiral amide, and the ability to separate its enantiomers is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers. This document provides detailed application notes and protocols for the separation of this compound enantiomers using three different types of commercially available chiral stationary phases: a Pirkle-type CSP (Whelk-O1), a macrocyclic glycopeptide CSP (Astec® CHIROBIOTIC® R), and polysaccharide-based CSPs.
Data Presentation
The following table summarizes the chromatographic conditions and expected performance data for the chiral separation of this compound enantiomers on different chiral stationary phases. Please note that retention times (t_R), selectivity (α), and resolution (Rs) are typical values and may vary depending on the specific instrument, column batch, and laboratory conditions.
| Parameter | Method 1: Pirkle-Type CSP | Method 2: Macrocyclic Glycopeptide CSP | Method 3: Polysaccharide-Based CSP |
| Chiral Stationary Phase | (R,R)-Whelk-O1 | Astec® CHIROBIOTIC® R | Chiralpak® AD-H or Chiralcel® OD-H |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Triethylamine Acetate, pH 4.1 / Methanol (70:30, v/v) | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 23 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 3 µL | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase | 5 mg/mL in Methanol | 1 mg/mL in mobile phase |
| Expected t_R1 (min) | ~ 8.5 | ~ 10.2 | ~ 9.8 |
| Expected t_R2 (min) | ~ 10.2 | ~ 12.5 | ~ 11.5 |
| Expected Selectivity (α) | > 1.2 | > 1.2 | > 1.15 |
| Expected Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
Experimental Protocols
Method 1: Separation on a Pirkle-Type Chiral Stationary Phase
This protocol is based on the general applicability of Whelk-O1 CSPs for the separation of amides and phenylethylamine derivatives.[1]
1. Materials and Equipment
-
HPLC system with UV detector
-
(R,R)-Whelk-O1 column (250 x 4.6 mm, 5 µm)
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Syringe filters (0.45 µm)
2. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (n-Hexane / Isopropanol, 90:10, v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Method
-
Column: (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
4. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the selectivity (α) and resolution (Rs) of the separation.
Method 2: Separation on a Macrocyclic Glycopeptide Chiral Stationary Phase
This protocol is adapted from a method for the closely related compound N-(1-phenylethyl)maleimide on an Astec® CHIROBIOTIC® R column.[2] This reversed-phase method is a good starting point for this compound.
1. Materials and Equipment
-
HPLC system with UV detector
-
Astec® CHIROBIOTIC® R column (250 x 4.6 mm, 5 µm)
-
Racemic this compound standard
-
HPLC-grade Methanol
-
Triethylamine
-
Acetic Acid
-
HPLC-grade water
-
Syringe filters (0.45 µm)
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 0.1% triethylamine acetate solution by adding 1 mL of triethylamine and an appropriate amount of acetic acid to 1 L of HPLC-grade water to adjust the pH to 4.1.
-
Mobile Phase B (Organic): HPLC-grade Methanol.
-
The final mobile phase is a mixture of Mobile Phase A and Mobile Phase B (70:30, v/v).
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 5 mg/mL in Methanol.[2]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Method
-
Column: Astec® CHIROBIOTIC® R (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Triethylamine Acetate, pH 4.1 / Methanol (70:30, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 23 °C[2]
-
Detection: UV at 254 nm[2]
-
Injection Volume: 3 µL[2]
-
Run Time: Approximately 20 minutes
5. Procedure
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the selectivity (α) and resolution (Rs) of the separation.
Method 3: Separation on a Polysaccharide-Based Chiral Stationary Phase
This protocol is based on the broad applicability of polysaccharide-based CSPs, such as Chiralpak® AD-H and Chiralcel® OD-H, for chiral separations. A normal-phase mobile system is typically a good starting point for these columns.
1. Materials and Equipment
-
HPLC system with UV detector
-
Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Syringe filters (0.45 µm)
2. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (n-Hexane / Isopropanol, 90:10, v/v).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Method
-
Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
5. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention times for the two enantiomers.
-
Calculate the selectivity (α) and resolution (Rs) of the separation.
Visualizations
Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Principle of chiral recognition and separation by HPLC.
References
Application Note: Determination of Enantiomeric Excess of N-(1-phenylethyl)acetamide using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules in the pharmaceutical and chemical industries. N-(1-phenylethyl)acetamide is a chiral amide, and its enantiomeric purity can significantly impact its biological activity and pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid, reliable, and non-destructive method for determining the enantiomeric excess of such compounds. This application note provides a detailed protocol for the determination of the enantiomeric excess of this compound using ¹H NMR spectroscopy and a chiral solvating agent.
Principle
In an achiral solvent, the NMR spectra of a pair of enantiomers are identical. However, in the presence of a chiral solvating agent, the enantiomers of the analyte form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate and distinguishable signals (chemical shift non-equivalence) for the corresponding protons in the NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess.
Experimental Protocols
Materials and Equipment
-
This compound (racemic or enantiomerically enriched sample)
-
(R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (CSA)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
NMR spectrometer (300 MHz or higher recommended)
Sample Preparation
-
Analyte Stock Solution: Prepare a stock solution of this compound in CDCl₃. A typical concentration is around 10-20 mM.
-
CSA Stock Solution: Prepare a stock solution of the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, in CDCl₃. A concentration of 50-100 mM is recommended.
-
NMR Sample Preparation:
-
In a clean, dry NMR tube, add a precise volume of the this compound stock solution (e.g., 500 µL).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add a specific molar equivalent of the CSA stock solution. The optimal ratio of CSA to analyte should be determined empirically, but a good starting point is 1.0-2.0 equivalents of CSA.
-
Gently mix the contents of the NMR tube.
-
NMR Data Acquisition
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure optimal resolution.
-
Set the temperature to a constant value (e.g., 298 K).
-
-
Acquisition Parameters:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Pay close attention to the spectral window to ensure all relevant signals are observed.
-
The relaxation delay (d1) should be set to at least 5 times the longest T1 of the protons being integrated to ensure quantitative results.
-
Data Analysis
-
Identify Diagnostic Signals: Identify a well-resolved proton signal of this compound that shows clear separation into two distinct signals in the presence of the CSA. The methyl protons or the methine proton are often good candidates.
-
Integration: Carefully integrate the areas of the two separated signals corresponding to the two enantiomers. Let the integration values be I(R) and I(S).
-
Calculate Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:
ee (%) = |(I(R) - I(S)) / (I(R) + I(S))| * 100
Data Presentation
Table 1: Representative ¹H NMR Data for the Determination of Enantiomeric Excess of this compound
| Proton Signal | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - Diastereomer 1 | Chemical Shift (δ) with CSA (ppm) - Diastereomer 2 | Chemical Shift Difference (Δδ) (ppm) |
| Methyl (CH₃) | ~1.5 (doublet) | ~1.48 (doublet) | ~1.52 (doublet) | ~0.04 |
| Methine (CH) | ~5.2 (quartet) | ~5.18 (quartet) | ~5.23 (quartet) | ~0.05 |
| Acetyl (CH₃) | ~2.0 (singlet) | ~1.98 (singlet) | ~2.01 (singlet) | ~0.03 |
Note: The exact chemical shifts and their differences (Δδ) are dependent on the specific CSA used, the solvent, the temperature, and the concentrations of the analyte and CSA. The values presented are illustrative.
Visualizations
Caption: Experimental workflow for determining enantiomeric excess by NMR.
Caption: Principle of chiral discrimination by NMR using a chiral solvating agent.
Application Notes and Protocols: N-(1-phenylethyl)acetamide Derivatives in Diastereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(1-phenylethyl)acetamide and its derivatives, stemming from the readily available and inexpensive chiral precursor (R)- or (S)-1-phenylethylamine (α-PEA), are foundational chiral auxiliaries in asymmetric synthesis.[1][2][3] The strategic and temporary incorporation of the 1-phenylethyl moiety onto a prochiral substrate allows for a high degree of stereocontrol in a variety of carbon-carbon bond-forming reactions. This is primarily due to the steric hindrance exerted by the bulky phenyl group, which effectively shields one face of the reactive intermediate, thereby directing the approach of incoming reagents to the less hindered face.[2] These auxiliaries are instrumental in diastereoselective alkylations, conjugate additions, and aldol reactions, ultimately enabling the synthesis of enantiomerically enriched molecules which are crucial in drug development and the synthesis of natural products.[1][4]
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in key diastereoselective transformations.
Diastereoselective Alkylation of Amide Enolates
A prominent application of chiral auxiliaries derived from 1-phenylethylamine is the diastereoselective alkylation of amide enolates. The chiral auxiliary creates a sterically biased environment that dictates the direction of electrophilic attack, leading to high diastereoselectivity.[4]
Application Note:
The following data pertains to the diastereoselective alkylation of pseudoephedrine amides, which share the underlying principle of steric control with this compound-derived auxiliaries. The high diastereomeric ratios observed underscore the effectiveness of this strategy.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Me | 95 | >99:1 |
| 2 | EtI | Et | 96 | >99:1 |
| 3 | n-PrI | n-Pr | 99 | >99:1 |
| 4 | CH₂=CHCH₂Br | Allyl | 98 | >99:1 |
Data adapted from a technical guide on chiral phenylethylamines.[4]
Experimental Protocol: Diastereoselective Alkylation of a Chiral Imide
This protocol describes the α-alkylation of a chiral propionimide derived from (S)-1-phenylethylamine.[1]
Materials:
-
Chiral propionimide derived from (S)-α-PEA
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral propionimide (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.
Diagram of Experimental Workflow:
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing yield and purity in N-(1-phenylethyl)acetamide synthesis
Technical Support Center: Synthesis of N-(1-phenylethyl)acetamide
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the yield and purity in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
A1: Low yields can stem from several factors. The most common issues include incomplete reaction, suboptimal reaction conditions, and side reactions. Specifically, using an inefficient acylating agent, the presence of moisture which can hydrolyze the acylating agent, or incorrect stoichiometry can significantly reduce the product yield.[1] Another common issue is the protonation of the amine starting material, which renders it non-nucleophilic and unable to react.[1]
Q2: I am observing significant side reactions. How can I minimize them?
A2: The primary side product in this synthesis is often from the diacetylation of the primary amine, especially if reaction conditions are too harsh or excess acylating agent is used. To minimize this, use a 1:1 molar ratio of 1-phenylethylamine to the acylating agent.[2] Running the reaction at a lower temperature, often with ice-cooling, can help control the exothermic nature of the reaction and reduce the formation of byproducts.[3] The use of a base like triethylamine or pyridine is also crucial to neutralize the acidic byproduct (e.g., HCl from acetyl chloride), which drives the reaction to completion and prevents unwanted side reactions.[3]
Q3: My purified product has a low or broad melting point. What are the likely impurities?
A3: A low or broad melting point indicates the presence of impurities. Common impurities include unreacted 1-phenylethylamine or acetic anhydride/acetyl chloride.[4] Additionally, acetic acid can be present as a byproduct if acetic anhydride is used.[2] If the starting amine was racemic and a chiral synthesis was intended, the presence of the undesired enantiomer will also affect the melting point. Thorough purification, typically by recrystallization, is necessary to remove these impurities.[4][5]
Q4: What is the most effective method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the solid product.[5] A mixture of ethanol and water is often a suitable solvent system.[2] For removing acidic or basic impurities before recrystallization, a liquid-liquid extraction is highly recommended. This involves dissolving the crude product in an organic solvent (like dichloromethane or ethyl acetate) and washing it sequentially with a dilute aqueous acid (e.g., 1 M HCl) to remove unreacted amine, followed by a dilute aqueous base (e.g., saturated NaHCO₃) to remove acidic byproducts like acetic acid.[4]
Q5: How can I monitor the progress of the reaction effectively?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the 1-phenylethylamine and the formation of the product. When the starting amine spot has disappeared, the reaction is typically complete. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Amine: The amine may be protonated, making it non-nucleophilic.[1] 2. Hydrolysis of Acylating Agent: Presence of water in solvents or on glassware. 3. Inefficient Acylating Agent: Acetyl chloride is more reactive than acetic anhydride.[2] 4. Suboptimal Temperature: Reaction may be too slow at low temperatures. | 1. Ensure a base (e.g., triethylamine) is used to neutralize acid byproducts.[3] 2. Use anhydrous solvents and dry all glassware thoroughly before use.[1] 3. Consider using acetyl chloride for a faster reaction, but handle with care due to its reactivity and generation of HCl.[2] 4. Allow the reaction to stir at room temperature after initial cooling, monitoring progress by TLC.[1] |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or solvent residues can prevent crystallization. 2. Incorrect Solvent System: The chosen recrystallization solvent may be unsuitable. | 1. Perform an aqueous workup (acid/base extraction) to remove soluble impurities before attempting recrystallization.[4] Dry the organic layer thoroughly before removing the solvent. 2. If the product is too soluble, try adding a non-polar co-solvent (e.g., hexanes) to the crystallization solvent (e.g., ethyl acetate) to induce precipitation. Cooling the solution in an ice bath can also help.[4] |
| Multiple Spots on TLC of Purified Product | 1. Incomplete Purification: Recrystallization or extraction was not sufficient. 2. Product Decomposition: The product may be unstable to the purification conditions (e.g., heat or strong acid/base). | 1. Re-purify the material. If recrystallization fails, column chromatography is a more versatile option for separating compounds with different polarities.[4] 2. Avoid excessive heating during recrystallization. Use mild acids/bases (e.g., saturated NH₄Cl, NaHCO₃) during the workup. |
| Low Enantiomeric Excess (for chiral synthesis) | 1. Racemization: The chiral center may have racemized during the reaction or workup. 2. Impure Starting Material: The starting chiral amine was not enantiomerically pure. | 1. Use mild reaction conditions. Avoid high temperatures and strong bases. Chiral HPLC can be used to determine enantiomeric purity.[2] 2. Verify the enantiomeric purity of the starting 1-phenylethylamine before beginning the synthesis. |
Data Presentation
Table 1: Effect of Acylating Agent and Base on Yield and Purity
| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Acetyl Chloride | Triethylamine | THF | 25 | 87 | 95 | [2] |
| Acetic Anhydride | None | Chloroform | 0 to RT | 85-90 | High | [5] |
| Acetic Anhydride | Triethylamine | Dichloromethane | RT | >90 | High | [3] |
Note: Yields and purity are highly dependent on specific reaction conditions and purification methods.
Experimental Protocols
Protocol: Synthesis of this compound using Acetic Anhydride
This protocol is a representative method for the acylation of 1-phenylethylamine.
Materials:
-
(R)-(+)-1-phenylethylamine (or the S-enantiomer or racemic mixture)
-
Acetic anhydride
-
Chloroform (or another suitable anhydrous solvent like Dichloromethane)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Isopropyl ether or Ethanol/Water for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethylamine (1.0 eq) in chloroform (approx. 6-7 mL per gram of amine).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0°C.
-
Addition of Acylating Agent: While stirring, add acetic anhydride (1.05 eq) dropwise to the cooled amine solution. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC until the starting amine is consumed.
-
Quenching: Carefully add ice water to the reaction mixture to quench any unreacted acetic anhydride.
-
Workup (Extraction): Transfer the mixture to a separatory funnel.
-
Extract the mixture with chloroform or dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, 1M NaOH (or saturated NaHCO₃), and finally with brine.[4]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Recrystallization): The resulting crude solid can be recrystallized from a suitable solvent, such as isopropyl ether or an ethanol/water mixture, to yield pure this compound as white crystals.[4][5]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common side reactions in the synthesis of N-(1-phenylethyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and purification challenges during the synthesis of N-(1-phenylethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound via acylation of 1-phenylethylamine with acetic anhydride?
A1: The most prevalent side reactions and sources of impurities include:
-
Hydrolysis of Acetic Anhydride: Acetic anhydride can react with any ambient moisture or water introduced during the workup to form acetic acid.
-
Diacylation (Over-Acylation): Although less common for sterically hindered primary amines like 1-phenylethylamine, the formation of the diacetylated byproduct, N,N-diacetyl-1-phenylethylamine, can occur, particularly with a large excess of acetic anhydride or at elevated temperatures.[]
-
Unreacted Starting Materials: Incomplete reaction can leave residual 1-phenylethylamine and acetic anhydride in the product mixture.
Q2: My final product is an oil or fails to crystallize properly. What could be the cause?
A2: Oiling out or failure to crystallize is often due to the presence of impurities that depress the melting point of the desired product. Common culprits are residual acetic acid, unreacted 1-phenylethylamine, or the diacetylated byproduct. Inadequate removal of the solvent used for recrystallization can also lead to an oily product.
Q3: After quenching the reaction with water, the aqueous layer is acidic. Is this normal?
A3: Yes, this is expected. The reaction of 1-phenylethylamine with acetic anhydride produces this compound and acetic acid as a byproduct. Additionally, any excess acetic anhydride will be hydrolyzed to acetic acid upon the addition of water. Therefore, the aqueous layer will be acidic due to the presence of acetic acid.
Q4: How can I effectively remove the acetic acid byproduct and any unreacted 1-phenylethylamine?
A4: A standard workup procedure involves a liquid-liquid extraction. After the reaction, the mixture is typically dissolved in an organic solvent (like chloroform or ethyl acetate) and washed sequentially with:
-
A dilute aqueous base solution (e.g., 1N sodium hydroxide) to neutralize and remove the acetic acid.[2]
-
Water to wash away any remaining base and salts.
-
Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers and to remove residual water from the organic layer.
Unreacted 1-phenylethylamine, being basic, will also be neutralized by an acidic wash, but a basic wash is essential for removing the acetic acid byproduct.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound | Incomplete reaction. | - Ensure the molar ratio of acetic anhydride to 1-phenylethylamine is appropriate (a slight excess of acetic anhydride is common).- Allow for sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent.- Avoid overly vigorous shaking during extractions to prevent the formation of emulsions. | |
| Presence of a Significant Amount of Acetic Acid in the Final Product | Inadequate neutralization during workup. | - Increase the concentration or volume of the aqueous base wash (e.g., sodium hydroxide solution).- Ensure thorough mixing during the wash to allow for complete neutralization. |
| Detection of a Higher Molecular Weight Impurity (suspected diacetylation) | Use of a large excess of acetic anhydride or high reaction temperatures. | - Use a smaller excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents).- Maintain a low reaction temperature, for instance, by using an ice bath during the addition of acetic anhydride.[2]- Purify the final product by recrystallization, as the diacetylated product will likely have different solubility properties. |
| Final Product has a Vinegar-like Smell | Residual acetic acid. | - Repeat the aqueous base wash of the organic solution before drying and solvent evaporation.- Recrystallize the crude product from a suitable solvent. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a common method for the synthesis of this compound.
Materials:
-
(R)-(+)-1-phenylethylamine
-
Acetic anhydride
-
Chloroform (or other suitable organic solvent like ethyl acetate)
-
1N Sodium hydroxide solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Isopropyl ether (or other suitable recrystallization solvent)
Procedure:
-
In a flask, dissolve (R)-(+)-1-phenylethylamine in chloroform.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.[2]
-
After the addition is complete, allow the reaction to proceed to completion. The progress can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by adding ice water.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform.
-
Wash the organic layer with a 1N aqueous solution of sodium hydroxide, followed by a wash with deionized water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent, such as isopropyl ether, to yield purified this compound.[2]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Troubleshooting guide for the chiral resolution of N-(1-phenylethyl)acetamide
Technical Support Center: Chiral Resolution of N-(1-phenylethyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of this compound.
Troubleshooting Guide & FAQs
Here we address specific issues that may arise during the chiral resolution of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) methods.
Question 1: I am seeing poor or no separation of the enantiomers. What are the common causes and solutions?
Answer:
Poor or no resolution of enantiomers is a frequent challenge. The primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition.
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantiomeric separation. For this compound, polysaccharide-based or Pirkle-type CSPs, such as those with a Whelk-O1 selector, are often effective due to their ability to differentiate between enantiomers based on steric and electronic interactions.[1] If you are not achieving separation, consider screening different types of chiral columns.
-
Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and pH, significantly impacts resolution.
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, ethanol, acetonitrile) in the mobile phase (often with a hexane or heptane base for normal-phase chromatography) needs to be optimized. A systematic variation of the modifier percentage can help in finding the optimal separation window.
-
Additives: Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.
-
-
Temperature: Column temperature can influence enantioselectivity. Experimenting with temperatures slightly above or below ambient (e.g., 15-40°C) may improve resolution.
-
Flow Rate: Optimizing the flow rate can enhance column efficiency and, consequently, resolution. Start with a typical flow rate (e.g., 1.0 mL/min) and adjust as needed.
Question 2: My peaks are broad and/or tailing. How can I improve the peak shape?
Answer:
Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column degradation, or issues with the mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[2] Flushing the column with a strong, compatible solvent as recommended by the manufacturer can help. If the problem persists, the column may need to be replaced.
-
Residual Silanol Interactions: Residual silanol groups on the silica support of the CSP can cause peak tailing for basic or acidic compounds. Adding a small amount of a competing agent to the mobile phase, such as an acid (e.g., TFA) for an acidic compound or a base (e.g., DEA) for a basic compound, can mitigate these interactions.
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is crucial. While this compound is neutral, impurities or degradation products might be ionizable. Ensuring the mobile phase is appropriate for the analyte is important.
Question 3: I am observing low enantiomeric excess (e.e.) in my sample after resolution. What could be the issue?
Answer:
Low enantiomeric excess suggests either an incomplete separation or that the starting material was not a racemic mixture.
-
Incomplete Resolution: If the peaks are not baseline-resolved, the calculated e.e. will be inaccurate. Focus on optimizing the separation as described in Question 1.
-
Co-eluting Impurities: An impurity may be co-eluting with one of the enantiomers, leading to an incorrect peak area ratio. Ensure the purity of your sample before chiral analysis.
-
On-Column Racemization: While less common for this compound under typical HPLC conditions, the possibility of on-column racemization should be considered if the separation conditions are harsh (e.g., extreme pH or high temperature).
Question 4: How can I confirm the enantiomeric purity of my this compound starting material?
Answer:
Determining the enantiomeric purity of your starting material is crucial. Chiral HPLC is a primary method for this.[3] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR.[4]
Quantitative Data Summary
The following table summarizes typical starting conditions for the chiral HPLC resolution of this compound. These parameters should be optimized for your specific application.
| Parameter | Typical Value/Range | Notes |
| Chiral Stationary Phase | Whelk-O1, Astec® CHIROBIOTIC® R | Polysaccharide or Pirkle-type columns are generally suitable. |
| Mobile Phase | Hexane/Isopropanol (90:10 to 80:20 v/v) | The ratio of the organic modifier should be optimized. |
| Flow Rate | 0.5 - 1.5 mL/min | A flow rate of 1.0 mL/min is a good starting point. |
| Column Temperature | 20 - 30 °C | Temperature can be adjusted to improve selectivity. |
| Detection | UV at 254 nm | This compound has a UV chromophore. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration. |
| Sample Concentration | 1 mg/mL in mobile phase | Ensure the sample is fully dissolved. |
Experimental Protocol: Chiral HPLC Resolution
This protocol provides a general methodology for the analytical scale chiral resolution of this compound.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of this compound. b. Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System Preparation: a. Install the appropriate chiral column (e.g., Whelk-O1, 250 x 4.6 mm, 5 µm). b. Equilibrate the column with the mobile phase (e.g., 90:10 Hexane/Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved. c. Set the UV detector to a wavelength of 254 nm. d. Set the column oven temperature to 25 °C.
3. Chromatographic Analysis: a. Inject 10 µL of the prepared sample onto the column. b. Run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 15-30 minutes). c. Record the chromatogram.
4. Data Analysis: a. Integrate the peak areas for both enantiomers. b. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the chiral resolution of this compound.
Experimental Workflow
References
Improving enantioselectivity in reactions using N-(1-phenylethyl)acetamide
Technical Support Center: N-(1-phenylethyl)acetamide Reactions
Welcome to the technical support center for optimizing reactions involving this compound as a chiral auxiliary. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to help researchers, scientists, and drug development professionals improve enantioselectivity and overall success in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low enantiomeric or diastereomeric excess (% ee / % de) in my reaction. What are the most common causes?
Low stereoselectivity can stem from several factors. The most common issues include:
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Suboptimal Reaction Temperature: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantiomeric excess because the desired reaction pathway has a lower activation energy.[1][2] A non-catalyzed racemic reaction may also occur at higher temperatures, reducing the overall ee.[2]
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Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.[3][4] It is crucial to use anhydrous solvents, as trace amounts of water can interfere with the catalyst and lower enantioselectivity.[2][5]
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Impure Chiral Auxiliary: The enantiomeric purity of your this compound is paramount. Any contamination with the opposite enantiomer will directly decrease the final enantiomeric excess of your product.[1][2]
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Reagent Quality and Stoichiometry: Impurities in substrates or reagents can lead to side reactions or poison catalysts.[2] The stoichiometry, especially of the base or catalyst, can also be crucial.
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E/Z Isomerization: If your reaction proceeds through an enolate or imine intermediate, the ratio of E/Z isomers can significantly impact the facial selectivity of the subsequent electrophilic attack.[1]
Q2: How can I improve the enantioselectivity of my reaction?
To improve enantioselectivity, consider a systematic optimization of reaction conditions:
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Lower the Temperature: This is often the most effective strategy.[1] Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
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Screen Solvents: Test a range of anhydrous solvents with varying polarities (e.g., Toluene, THF, Diethyl Ether, Dichloromethane).[1][3]
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Verify Auxiliary Purity: Confirm the enantiomeric purity of your this compound using chiral HPLC or by measuring its optical rotation and comparing it to the literature value.[1]
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Change the Base or Catalyst: In reactions like diastereoselective alkylations, the choice of base (e.g., LDA, LiHMDS) can influence the enolate geometry and subsequent stereochemical outcome. For catalyzed reactions, additives can also have a profound effect.[1]
Q3: I'm having trouble cleaving the this compound auxiliary without racemization. What methods are recommended?
Cleavage of the amide bond must be performed under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.
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Acidic Hydrolysis: Strong acidic hydrolysis (e.g., refluxing in 6M HCl) is a common method. However, this can be harsh and may lead to racemization for sensitive substrates.
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Mild Cleavage: For more sensitive products, milder methods are recommended. One such method involves refluxing the N-(1-phenylethyl) carboxamide in toluene with a sub-stoichiometric amount of methanesulfonic acid.[6]
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Reductive Cleavage: For conversion to the corresponding amine, the amide can be cleaved via hydrogenation using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1]
Q4: My results are inconsistent and not reproducible. What should I check?
Inconsistent results are often due to subtle variations in experimental setup and reagents.
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Atmospheric Control: Ensure all reactions are run under a strictly inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware and proper Schlenk line or glovebox techniques. Moisture and oxygen can quench reagents and interfere with catalysts.[1]
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Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents from previously opened bottles may have absorbed atmospheric moisture.[5]
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Reagent Quality: Use freshly purified reagents. Bases like LDA are often best prepared fresh before use. The age and quality of other reagents should also be considered.
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Procedural Consistency: Standardize all procedures, including the rate of addition of reagents, stirring speed, and reaction times, to ensure reproducibility.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data for optimizing a diastereoselective alkylation reaction using an N-acyl derivative of (S)-1-phenylethylamine. This data illustrates how changing key parameters can affect the outcome.
Table 1: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
|---|---|---|---|
| 1 | 25 (Room Temp) | 85:15 | 95 |
| 2 | 0 | 92:8 | 91 |
| 3 | -40 | 95:5 | 88 |
| 4 | -78 | >98:2 | 85 |
Note: Representative data for the alkylation of an N-propanoyl-(S)-1-phenylethylamine enolate with benzyl bromide.
Table 2: Effect of Solvent on Diastereoselectivity at -78 °C
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 1 | Toluene | 2.4 | 95:5 |
| 2 | Diethyl Ether | 4.3 | 90:10 |
| 3 | Tetrahydrofuran (THF) | 7.6 | >98:2 |
| 4 | Dichloromethane (DCM) | 9.1 | 88:12 |
Note: THF often provides superior selectivity due to its ability to chelate the lithium cation in LDA-mediated enolizations, leading to a more ordered transition state.[1]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol describes the formation of a lithium enolate from N-propanoyl-(S)-1-phenylethylamine and its subsequent alkylation.
1. Materials:
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N-propanoyl-(S)-1-phenylethylamine (1.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Diisopropylamine (1.1 eq), freshly distilled
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n-Butyllithium (n-BuLi) (1.05 eq), titrated solution in hexanes
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Electrophile (e.g., Benzyl Bromide) (1.2 eq)
2. Procedure:
-
Enolate Formation:
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In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.
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In a separate flame-dried flask, dissolve N-propanoyl-(S)-1-phenylethylamine (1.0 eq) in anhydrous THF.
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Transfer the substrate solution to the LDA solution via cannula at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the electrophile (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Analysis:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.[1]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography on silica gel.
-
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for addressing poor enantioselectivity.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Caption: Troubleshooting decision tree for low enantioselectivity.
References
Challenges in the scale-up of N-(1-phenylethyl)acetamide production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of N-(1-phenylethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are direct acylation of 1-phenylethylamine, reductive amination of acetophenone, and enzymatic kinetic resolution.[1] Direct acylation, using acetylating agents like acetyl chloride or acetic anhydride, is often favored for its straightforward procedure and potential for high yields.[1]
Q2: What are the primary challenges when scaling up the production of this compound?
A2: Scaling up the synthesis, particularly the exothermic direct acylation reaction, presents several challenges. These include:
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Heat Management: The reaction between 1-phenylethylamine and acetylating agents is exothermic. Inadequate heat removal in larger reactors can lead to temperature spikes, promoting side reactions and impurity formation.
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Mixing Efficiency: Ensuring homogenous mixing becomes more difficult in larger vessels. Poor mixing can result in localized "hot spots" and incomplete reactions.
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Reagent Addition Rate: The rate of adding the acetylating agent is critical. A rate that is too fast can overwhelm the cooling capacity of the reactor, while a rate that is too slow can unnecessarily prolong the reaction time.
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By-product Removal: Efficient removal of by-products, such as triethylamine hydrochloride when a base is used, is crucial for obtaining high-purity product.[1]
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Crystallization and Isolation: Achieving a consistent crystal form and purity during large-scale crystallization can be challenging.
Q3: What are common impurities encountered in the synthesis of this compound?
A3: Potential impurities can include unreacted starting materials (1-phenylethylamine, acetic anhydride/acetyl chloride), by-products from side reactions, and residual solvents. Over-acetylation can lead to di-acetylated byproducts, though this is less common. If a base like triethylamine is used, the resulting salt (e.g., triethylamine hydrochloride) must be effectively removed.[1] Oxidation of the starting amine can also introduce colored impurities.
Q4: How can the enantiomeric purity of chiral this compound be ensured during production?
A4: For producing a specific enantiomer, methods like dynamic kinetic resolution are employed, which can achieve high enantiomeric excess (ee).[1][2] In this process, a lipase selectively acylates one enantiomer of the amine, while a racemization catalyst continuously converts the unreacted enantiomer to the desired one. Careful selection of the enzyme, catalyst, and reaction conditions is crucial for maintaining high enantioselectivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
Low Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the molar ratio of the acetylating agent to the amine is appropriate (a slight excess of the acetylating agent is often used).- Verify the reaction temperature is optimal. While the reaction is exothermic, some initial heating might be necessary to initiate it.- Check for adequate mixing to ensure all reactants are in contact. |
| Degradation of Reactants or Product | - If using acetyl chloride, ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis.- Avoid excessive reaction temperatures that could lead to decomposition. |
| Losses During Work-up | - During aqueous extraction to remove by-products, ensure the pH is controlled to prevent hydrolysis of the amide product.- Optimize the crystallization procedure to minimize the amount of product remaining in the mother liquor. |
Product Impurities
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Adjust the stoichiometry of the reactants. A slight excess of the acetylating agent can help drive the reaction to completion.[3]- Increase the reaction time or temperature, while monitoring for potential side reactions. |
| Formation of Colored Impurities | - Use high-purity starting materials.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- During purification, a charcoal treatment of the product solution before crystallization can help remove colored impurities. |
| Residual By-products (e.g., triethylamine hydrochloride) | - Ensure thorough washing of the organic phase with water or a mild acidic solution during the work-up to remove water-soluble salts. |
Scale-Up Issues
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control (Runaway Reaction) | - Reduce the addition rate of the acetylating agent.- Ensure the reactor's cooling system is adequate for the batch size and the heat of reaction.- Use a reaction calorimeter at the lab scale to determine the heat flow and predict the thermal behavior at a larger scale. |
| Inconsistent Product Quality | - Optimize mixing parameters (e.g., impeller type, agitation speed) to ensure homogeneity. Computational Fluid Dynamics (CFD) can be used to model mixing in larger reactors.- Maintain consistent raw material quality. |
| Difficulties with Product Isolation | - Develop a robust crystallization procedure at the lab scale that is scalable. This includes defining the solvent system, cooling profile, and seeding strategy.- For large-scale filtration and drying, ensure the equipment is appropriately sized and optimized to prevent product degradation. |
Data Presentation
Table 1: Comparison of Scale-Up Parameters for Dynamic Kinetic Resolution of 1-Phenylethylamine
The following data is for the synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide, a derivative of the target compound, and is presented to illustrate how reaction parameters can be adjusted during scale-up.
| Parameter | 10 mmol Scale | 45 mmol Scale |
| (±)-1-phenylethylamine | 10 mmol | 45 mmol |
| Ru-catalyst loading | 1.25 mol % | 1.25 mol % |
| CALB enzyme loading | 100 mg | 450 mg |
| Acyl Donor | Ethyl methoxyacetate | Methyl methoxyacetate |
| Solvent (Toluene) | 50 mL | 150 mL |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 72 h | 72 h |
| Yield | 90% | 83% |
| Enantiomeric Excess (ee) | 97% | 98% |
(Data adapted from a study on the dynamic kinetic resolution of (±)-1-phenylethylamine)[2]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound via Direct Acylation
This protocol describes the synthesis using acetic anhydride and 1-phenylethylamine.
Materials:
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(R)-(+)-1-phenylethylamine (30 g)
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Acetic anhydride (38.4 g)
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Chloroform (200 ml)
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Ice water
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1N aqueous solution of sodium hydroxide
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Water
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Isopropyl ether (for recrystallization)
Procedure:
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Dissolve (R)-(+)-1-phenylethylamine in chloroform in a flask equipped with a stirrer and under a cooling ice bath.
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Slowly add acetic anhydride dropwise to the solution while maintaining the temperature with the ice bath.
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After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
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Add ice water to the reaction mixture and transfer to a separatory funnel.
-
Extract the mixture with chloroform.
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Wash the organic extract with a 1N aqueous solution of sodium hydroxide, followed by a wash with water.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Concentrate the solution under reduced pressure to obtain the crude product as crystals.
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Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.[4]
Visualizations
Diagram 1: Synthesis Workflow for this compound via Direct Acylation
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in N-Acetylation
Caption: A decision tree for troubleshooting low yield in N-acetylation reactions.
References
- 1. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 2. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Purification of N-(1-phenylethyl)acetamide Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(1-phenylethyl)acetamide isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound include recrystallization, column chromatography, and liquid-liquid extraction. For the separation of its chiral isomers, specialized techniques like chiral high-performance liquid chromatography (HPLC) and diastereomeric salt crystallization are employed.[1][2]
Q2: What are common impurities I might encounter after synthesizing this compound?
A2: Common impurities can include unreacted starting materials such as 1-phenylethylamine and the acetylating agent (e.g., acetic anhydride or acetyl chloride), as well as byproducts like diacylated amines and hydrolysis products (e.g., acetic acid).[1]
Q3: How can I effectively remove unreacted 1-phenylethylamine from my product?
A3: An acidic wash during liquid-liquid extraction is effective for removing basic impurities like unreacted 1-phenylethylamine. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid solution (e.g., 1 M HCl), the amine will be protonated and move to the aqueous layer, separating it from the desired acetamide product in the organic layer.[1]
Q4: My this compound product appears as an oil and won't crystallize. What should I do?
A4: This issue, often called "oiling out," can occur if the solvent's boiling point is higher than the product's melting point or if the product is too soluble.[1] To resolve this, you can:
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Switch to a solvent with a lower boiling point.
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Attempt to induce crystallization by adding a seed crystal.
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Dissolve the oil in a minimal amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid. Gently heat to redissolve and then allow it to cool slowly.[1]
Q5: How can I separate the (R) and (S) enantiomers of this compound?
A5: Separation of enantiomers requires chiral separation techniques. Chiral HPLC using a suitable chiral stationary phase, such as a Whelk-O1 or CHIROBIOTIC R column, is a common analytical and preparative method.[3][4] Alternatively, diastereomeric salt crystallization can be used. This involves reacting the racemic amine precursor with a chiral acid to form diastereomeric salts that can be separated by crystallization due to their different solubilities.[2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small increments while heating. If still insoluble, select a different solvent. |
| No crystals form upon cooling | The solution is not supersaturated; nucleation is slow. | - Try scratching the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath).[1] |
| Product "oils out" | The compound is too soluble in the chosen solvent; the solvent's boiling point is higher than the compound's melting point. | - Use a lower-boiling point solvent.- Dissolve the oil in a good solvent and add a poor solvent until turbidity appears, then heat and cool slowly.[1] |
| Low recovery of crystals | The product is too soluble in the solvent at low temperatures; too much solvent was used. | - Cool the solution for a longer period or to a lower temperature.- Reduce the initial volume of the solvent. |
| Crystals are still impure | Impurities have similar solubility; cooling was too rapid, trapping impurities. | - Allow the solution to cool more slowly.- Re-dissolve the crystals and repeat the recrystallization process. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots on TLC | The solvent system (eluent) is not optimal. | - Systematically test different solvent mixtures to find a system with a good separation (ΔRf > 0.2).- A common starting point is a mixture of hexane and ethyl acetate.[1] |
| Product is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[1] |
| Cracks appear in the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Low product recovery | The product is strongly adsorbed to the silica; some fractions containing the product were discarded. | - Increase the polarity of the eluent significantly at the end of the chromatography to elute any remaining compounds.- Carefully monitor fractions using TLC to ensure all product-containing fractions are collected.[1] |
Chiral HPLC Separation
| Problem | Possible Cause(s) | Solution(s) |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP). | - Consult literature or column selection guides for a CSP known to separate similar compounds. Polysaccharide-based or Pirkle-type columns are often effective.[4] |
| Poor resolution of peaks | Suboptimal mobile phase composition or flow rate. | - Adjust the ratio of the mobile phase components (e.g., hexane/isopropanol).- Optimize the flow rate; a lower flow rate often improves resolution. |
| Broad peaks | Column overloading; interactions with residual silanol groups on the stationary phase. | - Inject a smaller sample volume or a more dilute sample.- Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid for acidic compounds or triethylamine for basic compounds. |
Experimental Protocols
Protocol 1: Synthesis and Purification of (+)-N-(1-phenylethyl)acetamide by Recrystallization
This protocol is adapted from a known synthesis procedure.[5]
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Reaction Setup: Dissolve 30 g of (R)-(+)-1-phenylethylamine in 200 ml of chloroform in a flask and cool the solution in an ice bath.
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Acylation: Slowly add 38.4 g of acetic anhydride to the cooled solution.
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Quenching and Extraction: After the reaction is complete, add ice water to the mixture. Extract the product into the chloroform layer.
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Washing: Wash the chloroform extract sequentially with a 1N aqueous solution of sodium hydroxide and then with water.
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Drying and Concentration: Dry the chloroform layer over an anhydrous drying agent (e.g., sodium sulfate), then concentrate the solution under reduced pressure to obtain the crude crystalline product.
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Recrystallization: Recrystallize the crude crystals from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.
Protocol 2: General Procedure for Column Chromatography
This is a general workflow for purification.[1][6]
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
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Elution: Begin eluting with the solvent system, starting with a low polarity (e.g., a high hexane to ethyl acetate ratio). A mixed solvent of n-hexane and ethanol (10:1) has been reported for this compound.[6]
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Fraction Collection: Collect fractions of the eluate.
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Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Chiral HPLC and GC Parameters for Enantiomeric Analysis
| Parameter | HPLC Method | GC Method |
| Column | Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm | Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm, 0.12 µm |
| Mobile Phase / Carrier Gas | 70:30 (0.1% triethylamine acetate, pH 4.1 : methanol) | Helium at 30 psi |
| Flow Rate / Oven Temp. | 1 mL/min | 130 °C |
| Column Temperature | 23 °C | - |
| Detector | UV, 254 nm | FID, 250 °C |
| Injection Volume / Temp. | 3 µL | 250 °C |
| Sample Preparation | 5 mg/mL in methanol | 3 mg/mL in methylene chloride (as N-TFA derivative) |
| Reference | [3] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound isomers.
Caption: A troubleshooting decision guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 5. prepchem.com [prepchem.com]
- 6. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
Preventing racemization during the synthesis of N-(1-phenylethyl)acetamide
Welcome to the Technical Support Center for the stereoselective synthesis of N-(1-phenylethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent racemization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization during the synthesis of this compound, particularly when starting with enantiomerically pure 1-phenylethylamine, primarily occurs through two main mechanisms:
-
Oxazolone (Azlactone) Formation: This is a common pathway when using coupling reagents to form the amide bond between acetic acid and 1-phenylethylamine. The activated carboxylic acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1][2][3]
-
Direct Enolization: In the presence of a strong base, the alpha-proton of the activated amino acid can be directly abstracted, forming a planar enolate intermediate, which can then be protonated from either side, resulting in racemization.[4]
Factors that can promote racemization include the choice of coupling reagent, the strength and concentration of the base used, the polarity of the solvent, and the reaction temperature.[4][5]
Q2: Which amino acids are most susceptible to racemization?
A2: While any chiral amino acid can undergo racemization under certain conditions, some are more susceptible than others. Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[6]
Q3: How can I minimize racemization during the acylation of 1-phenylethylamine?
A3: Several strategies can be employed to suppress racemization:
-
Choice of Acylating Agent: For direct acylation, using acetic anhydride at low temperatures is a common and effective method that can minimize racemization.[7]
-
Use of Coupling Reagents with Additives: When coupling acetic acid with 1-phenylethylamine, modern coupling reagents like HATU, HCTU, and COMU are preferred as they promote rapid amide bond formation, which can outcompete the rate of racemization.[1][2] The use of additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimide coupling reagents (like DCC or DIC) is crucial to suppress racemization by forming more stable active esters that are less prone to oxazolone formation.[1][5]
-
Enzymatic Methods: Enzymatic kinetic resolution, particularly using lipases like Candida antarctica lipase B (CALB), is a highly effective method for producing enantiomerically pure this compound with minimal risk of racemization.[8][9][10] Dynamic kinetic resolution (DKR) can further enhance the yield by racemizing the unwanted enantiomer in situ.[9][11]
-
Control of Reaction Conditions:
-
Base: Use a sterically hindered, non-nucleophilic base with a pKa that is sufficient to promote the reaction without causing significant epimerization. N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are often preferred over triethylamine (TEA).[4]
-
Solvent: The choice of solvent can influence the rate of racemization. Less polar, aprotic solvents are often recommended.[12] Solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) have been shown to be favorable in some cases.[4]
-
Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.[5]
-
Q4: What are "racemization-free" coupling reagents?
A4: "Racemization-free" coupling reagents are a class of reagents designed to facilitate amide bond formation with a very low propensity for causing racemization. Examples include ynamides, which can activate carboxylic acids under mild, neutral conditions, thus avoiding the base-induced formation of oxazolone intermediates.[5]
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
If you are observing a significant loss of enantiomeric purity in your final product, follow this troubleshooting workflow:
Diagram: Troubleshooting Workflow for High Racemization
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 11. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A solvent selection guide based on chemometrics and multicriteria decision analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Impact of reaction conditions on the stereochemical outcome of N-(1-phenylethyl)acetamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(1-phenylethyl)acetamide. The following sections detail the impact of various reaction conditions on the stereochemical outcome of the synthesis, offering solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing enantiomerically pure this compound?
A1: The main strategies for obtaining stereochemically pure this compound include:
-
Direct Acylation of a Chiral Amine: This is a straightforward method involving the reaction of an enantiomerically pure starting material, such as (R)- or (S)-1-phenylethylamine, with an acetylating agent like acetyl chloride or acetic anhydride.[1][2]
-
Enzymatic Kinetic Resolution (EKR): This method uses a lipase, such as Candida antarctica lipase B (CALB), to selectively acylate one enantiomer from a racemic mixture of 1-phenylethylamine, leaving the other enantiomer unreacted. This is a popular method due to the high enantioselectivity of enzymes.
-
Dynamic Kinetic Resolution (DKR): This approach combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired single enantiomer product.
-
Asymmetric Reductive Amination: This technique involves the reaction of a prochiral ketone (acetophenone) with an amine source in the presence of a chiral catalyst to produce an enantiomerically enriched amine, which is then acylated. Iridium-based catalysts are often effective for this transformation.[2]
Q2: How does the choice of solvent affect the stereochemical outcome?
A2: The solvent can significantly influence both the reaction rate and the stereoselectivity. For direct acylation, tetrahydrofuran (THF) has been reported to provide superior results in terms of yield and purity compared to dichloromethane or acetonitrile.[2] In enzymatic resolutions, non-polar, hydrophobic solvents like toluene and hexane are often preferred for lipases, as they can enhance enzyme activity and enantioselectivity.[3] Polar solvents like acetonitrile may lead to lower lipase activity.
Q3: What is the effect of temperature on the enantioselectivity of the reaction?
A3: Temperature is a critical parameter. For direct acylation, mild temperatures around 25°C are often optimal to minimize side reactions.[2] In enzymatic kinetic resolutions, there is often a trade-off between reaction rate and enantioselectivity. Lowering the reaction temperature can sometimes increase the enantiomeric excess (ee), but it will also decrease the reaction rate.[4] The optimal temperature needs to be determined empirically for each specific enzyme and substrate system. For the enzymatic resolution of 1-phenylethylamine, 30°C has been identified as an optimal temperature under specific conditions.[3]
Q4: Which acylating agent should I use?
A4: The choice of acylating agent can impact the reaction's efficiency and, in the case of enzymatic resolutions, its enantioselectivity.
-
For Direct Acylation: Acetyl chloride and acetic anhydride are commonly used.[1]
-
For Enzymatic Kinetic Resolution: Activated esters are often employed. Isopropyl acetate and ethyl acetate have been shown to be effective acyl donors.[1][3][5] The structure of the acyl donor can influence the enzyme's ability to discriminate between the two enantiomers of the amine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive reagents or catalyst; Suboptimal reaction conditions (temperature, solvent); Inefficient mixing. | - Ensure the freshness and purity of reagents, especially the acylating agent and any catalysts. - Verify that the reaction temperature and solvent are appropriate for the chosen synthetic method. For enzymatic reactions, ensure the pH and water content are optimal. - For heterogeneous reactions (e.g., with an immobilized enzyme), ensure adequate stirring or shaking to overcome mass transfer limitations. |
| Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr) | Suboptimal temperature; Inappropriate solvent; Non-selective catalyst or enzyme; Racemization of product or starting material. | - For Enzymatic Reactions: Try lowering the reaction temperature. Screen different lipases or other enzymes, as their intrinsic enantioselectivity varies. Consider a different acyl donor.[4] - For Asymmetric Catalysis: Ensure the chiral catalyst is of high purity and handled under appropriate inert conditions if necessary. Screen different chiral ligands. - General: Optimize the solvent. For direct acylation, consider using THF.[2] For enzymatic methods, try non-polar solvents like toluene.[3] |
| Formation of Side Products | Reaction temperature is too high; Presence of water (for some reactions); Impure starting materials. | - Lower the reaction temperature to minimize side reactions. For exothermic reactions like direct acylation, consider cooling with an ice bath during the addition of reagents.[1] - Ensure anhydrous conditions when using water-sensitive reagents like acetyl chloride. - Purify starting materials before use. |
| Inconsistent Results | Variability in reagent quality or catalyst activity; Inconsistent reaction setup and conditions. | - Use reagents from a consistent, high-purity source. If using an enzyme, be aware that batch-to-batch activity can vary. - Carefully control all reaction parameters, including temperature, reaction time, and stirring rate. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Enzymatic Resolution of 1-Phenylethylamine
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product ee% | Reference |
| Novozym 435 | Isopropyl acetate | Toluene | 30 | 39 | 96 | [3] |
| Novozym 435 | Isopropyl acetate | Toluene | 30 | 52.4 | 98 (substrate ee) | [3] |
| Pseudomonas cepacia | Ethoxyethyl acetate | Ethyl acetate | 28 | - | 99.9 | [6] |
Table 2: Solvent Effects on Direct Acylation of (S)-1-phenylethylamine
| Solvent | Yield (%) | Purity (%) | Reference |
| Tetrahydrofuran (THF) | 89 | 97 | [2] |
| Dichloromethane | Lower than THF | Lower than THF | [2] |
| Acetonitrile | Lower than THF | Lower than THF | [2] |
Experimental Protocols
Protocol 1: Direct Acylation of (R)-1-phenylethylamine
This protocol is adapted from a known synthetic procedure.[1]
Materials:
-
(R)-(+)-1-phenylethylamine
-
Acetic anhydride
-
Chloroform
-
1N Sodium hydroxide solution
-
Water
-
Isopropyl ether
-
Ice
Procedure:
-
Dissolve (R)-(+)-1-phenylethylamine (e.g., 30 g) in chloroform (e.g., 200 ml) in a flask.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (e.g., 38.4 g) dropwise to the cooled solution while stirring.
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After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Add ice water to the reaction mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with chloroform.
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Combine the organic extracts and wash with 1N aqueous sodium hydroxide solution, followed by water.
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Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Recrystallize the crude product from isopropyl ether to yield pure (+)-N-(1-phenylethyl)acetamide.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-phenylethylamine
This is a general guideline based on typical procedures for lipase-catalyzed resolutions.[4]
Materials:
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Racemic 1-phenylethylamine
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Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., isopropyl acetate)
-
Anhydrous solvent (e.g., toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a flask containing the anhydrous solvent (e.g., toluene), add the racemic 1-phenylethylamine and the acyl donor.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product and the remaining starting material.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The resulting mixture contains the acylated product (one enantiomer) and the unreacted amine (the other enantiomer). These can be separated by standard methods such as column chromatography or acid-base extraction.
Visualizations
Caption: Comparative workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
Removal of impurities from N-(1-phenylethyl)acetamide reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(1-phenylethyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, and the work-up process. These may include:
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Unreacted Starting Materials: Residual 1-phenylethylamine is a common impurity if the acetylation reaction does not go to completion.
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Excess Acylating Agent and its Byproducts: If acetyl chloride is used, residual amounts and its hydrolysis product, hydrochloric acid, may be present. When acetic anhydride is used, acetic acid will be a byproduct.[1]
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Base and its Salt: If a base like triethylamine is used to neutralize the acid formed, the corresponding salt (e.g., triethylamine hydrochloride) will be a significant byproduct.[1]
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The Undesired Enantiomer: If the synthesis starts from racemic 1-phenylethylamine, the final product will be a racemic mixture of (R)- and (S)-N-(1-phenylethyl)acetamide.
-
Diacylated Byproducts: Although less common, it is possible for the nitrogen atom of the amine to be acetylated twice under certain conditions.
Q2: How can I monitor the progress of the reaction to minimize impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of the reaction. A typical procedure is as follows:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation of spots. A common ratio to start with is 4:1 or 3:1 (hexane:ethyl acetate).
-
Visualization: The spots can be visualized under a UV lamp at 254 nm. The starting amine and the product, this compound, should have different Rf values. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.
Q3: What are the most effective methods for purifying crude this compound?
A3: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The most common and effective techniques are:
-
Aqueous Extraction: This is a crucial first step to remove water-soluble impurities. An acidic wash (e.g., with dilute HCl) will remove unreacted basic 1-phenylethylamine. A basic wash (e.g., with saturated NaHCO₃ solution) will remove acidic impurities like acetic acid. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.
-
Recrystallization: This is an excellent method for purifying solid this compound to a high degree of purity. Common solvent systems include ethanol-water mixtures or isopropyl ether.[1][2]
-
Column Chromatography: This technique is very effective for separating the desired product from impurities with different polarities. It is particularly useful if recrystallization does not yield a product of sufficient purity. A common stationary phase is silica gel, with a mobile phase of hexane and ethyl acetate.
Q4: How can I assess the purity and enantiomeric excess of my final product?
A4: The purity of this compound can be assessed by several methods:
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity.
-
Spectroscopic Techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the amide functional group.
-
-
Chromatographic Techniques:
-
TLC: A single spot on a TLC plate in multiple solvent systems suggests a high level of purity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity.
-
Chiral HPLC: This is the method of choice for determining the enantiomeric excess (e.e.) of the product when a chiral synthesis or resolution has been performed.[1] Chiral stationary phases, such as those based on Whelk-O1, are effective for separating the enantiomers of phenylethylamine derivatives.[1]
-
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent. | Switch to a lower-boiling point solvent. Alternatively, dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity persists. Heat the mixture to get a clear solution and then allow it to cool slowly.[3] |
| No crystals form upon cooling. | The solution is not supersaturated, or nucleation is slow. | Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of the pure compound. You can also try to concentrate the solution by evaporating some of the solvent and cooling again.[3] |
| Low recovery of crystals. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. For colored impurities, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration before cooling. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC, making it difficult to choose a solvent system. | The chosen eluent system is not optimal for separating the product from impurities. | Systematically test different ratios of your solvent system (e.g., hexane and ethyl acetate). Aim for a good separation of spots with the product having an Rf value between 0.2 and 0.4. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Cracking or channeling of the silica gel. | The column was not packed properly. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.
| Parameter | Optimal Value | Purity (%) | Yield (%) | Reference |
| Solvent | Tetrahydrofuran (THF) | 97 | 89 | [1] |
| Temperature (°C) | 25 | 95 | 85 | [1] |
| Reaction Time (h) | 4 | 96 | 92 | [1] |
| Stoichiometry (Amine:Acylating Agent) | 1:1 molar ratio | 97 | 89 | [1] |
| Base | Triethylamine | 95 | 87 | [1] |
Experimental Protocols
Protocol 1: Purification by Aqueous Extraction
This protocol describes the work-up of a reaction mixture where 1-phenylethylamine was reacted with an acylating agent in an organic solvent (e.g., chloroform, ethyl acetate, or dichloromethane).
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) if the reaction solvent is not appropriate for extraction.
-
Shake the funnel gently and allow the layers to separate. Discard the aqueous layer.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted 1-phenylethylamine. Separate the layers and discard the aqueous layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic byproducts. Separate the layers and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water. Separate the layers and discard the aqueous layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of crude this compound from an ethanol-water mixture.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add hot water dropwise with swirling until a slight turbidity persists.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Dry the purified crystals to a constant weight.
Protocol 3: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.
Methodology:
-
Prepare the Column:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without cracks or air bubbles. Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
-
-
Monitor and Collect Fractions:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
References
Enhancing the efficiency of N-(1-phenylethyl)acetamide as a chiral auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of N-(1-phenylethyl)acetamide as a chiral auxiliary. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its application in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound as a chiral auxiliary?
A1: this compound, derived from (S)- or (R)-1-phenylethylamine, serves as a chiral auxiliary by creating a chiral environment around a prochiral center.[1] The bulky phenyl group of the auxiliary sterically hinders one face of the molecule (e.g., an enolate), forcing an incoming electrophile to attack from the less hindered face. This directed attack leads to the preferential formation of one diastereomer, thereby achieving asymmetric induction.[1]
Q2: What are the common methods for synthesizing this compound?
A2: The most common method is the direct acylation of (R)- or (S)-1-phenylethylamine with an acetylating agent like acetic anhydride or acetyl chloride.[2][3] This reaction is typically performed in an anhydrous solvent such as chloroform or tetrahydrofuran (THF), often in the presence of a base like triethylamine or pyridine to neutralize the acidic byproduct.[2] Other synthetic routes include one-pot syntheses and methods involving dynamic kinetic resolution.[4]
Q3: How can the chiral auxiliary be removed after the desired stereoselective transformation?
A3: The this compound auxiliary can be cleaved under various conditions to yield the desired product. Common methods include acidic or basic hydrolysis.[1][2] For instance, acid-catalyzed hydrolysis with an acid like hydrochloric acid will yield the carboxylic acid and the protonated 1-phenylethylamine.[2] Milder cleavage methods, such as using methanesulfonic acid in toluene, have also been reported to be effective and potentially more selective.[1] Reductive cleavage is another option, though care must be taken to avoid the reduction of other functional groups.[5]
Q4: Can derivatives of this compound be used to improve efficiency?
A4: Yes, derivatization of the core structure can enhance its performance as a chiral auxiliary. For example, introducing different substituents on the phenyl ring can alter the electronic and steric properties of the auxiliary, potentially leading to improved diastereoselectivity in certain reactions.[4] The synthesis of derivatives allows for fine-tuning of the auxiliary to better suit specific substrates and reaction conditions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Poor d.r.)
Low diastereoselectivity is a common issue in asymmetric synthesis. The following steps can help troubleshoot and optimize your reaction for higher diastereomeric ratios (d.r.).
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Lowering the reaction temperature (e.g., to -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[5]
-
-
Incorrect Solvent Choice: The solvent can significantly influence the conformation of the substrate-auxiliary complex and the transition state.
-
Solution: Screen a variety of solvents. For instance, in lithiation reactions, THF has been shown to provide high yield and diastereoselectivity.[6]
-
-
Inappropriate Base or Lewis Acid: The choice of base for enolate formation or the Lewis acid used to activate the substrate is critical.
-
Presence of Additives: Salt additives can affect the aggregation state and reactivity of organolithium bases, influencing diastereoselectivity.
-
Solution: Investigate the effect of additives like lithium bromide (LiBr), which has been shown to reverse the diastereomeric ratio in some cases.[6]
-
-
Purity of Starting Materials: Impurities in the starting materials, especially the presence of the other enantiomer of the chiral auxiliary, will directly reduce the diastereomeric excess of the product.
-
Solution: Ensure all reagents, including the this compound auxiliary, are of high purity.
-
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: A logical workflow for troubleshooting and optimizing low diastereoselectivity.
Issue 2: Low Reaction Yield
Low yields can arise from various factors throughout the experimental process.
Potential Causes and Solutions:
-
Presence of Moisture: Many reagents used in asymmetric synthesis, such as organolithiums and Lewis acids, are highly sensitive to moisture.
-
Incorrect Stoichiometry: The ratio of reactants is crucial for driving the reaction to completion.
-
Solution: Carefully optimize the stoichiometry of the substrate, electrophile, and base/Lewis acid. An excess of one reagent may be necessary.[5]
-
-
Reaction Time and Temperature: Inadequate reaction time or inappropriate temperature can lead to incomplete conversion or product decomposition.
-
Inefficient Purification: Significant product loss can occur during workup and purification.
-
Solution: Optimize the purification method. If diastereomers are difficult to separate by column chromatography, consider alternative techniques or derivatization to facilitate separation.[5]
-
Quantitative Data Summary
The efficiency of asymmetric reactions utilizing this compound as a chiral auxiliary is highly dependent on the reaction conditions. The following tables summarize representative data for diastereoselective alkylation and the impact of additives.
Table 1: Representative Diastereoselective Alkylation of Amides Derived from (S)-1-phenylethylamine
| Entry | Substrate | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |
| 1 | N-propionyl | Benzyl bromide | LDA | THF | -78 | 95:5 |
| 2 | N-propionyl | Methyl iodide | LHMDS | THF | -78 | 90:10 |
| 3 | N-butyryl | Benzyl bromide | LDA | THF/HMPA | -78 | >98:2 |
| 4 | N-acetyl | Allyl iodide | KHMDS | Toluene | -78 | 85:15 |
Note: This data is representative and results may vary based on specific experimental conditions.
Table 2: Effect of Additives on Diastereoselectivity
| Additive (mol%) | Diastereomeric Ratio (d.r.) |
| None | 65:35 |
| LiCl (10 mol%) | 72:28 |
| Ti(Oi-Pr)₄ (10 mol%) | 85:15 |
| Acetic Acid (5 mol%) | 78:22 |
Note: Data is for a hypothetical reaction and should be optimized for your specific system.[7]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation
This protocol provides a general guideline for the diastereoselective alkylation of an N-acyl derivative of (S)-1-phenylethylamine.
-
Enolate Formation:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the N-acyl-(S)-1-phenylethylacetamide (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
-
Alkylation:
-
To the enolate solution, add the electrophile (e.g., benzyl bromide) (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times can vary from 1 to 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Experimental Workflow for Diastereoselective Alkylation:
Caption: A step-by-step workflow for a typical diastereoselective alkylation experiment.
Protocol 2: Auxiliary Cleavage via Acidic Hydrolysis
This protocol describes a standard procedure for cleaving the chiral auxiliary.
-
Hydrolysis:
-
Dissolve the purified N-alkylated-(1-phenylethyl)acetamide in a mixture of ethanol and 6 M aqueous HCl.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent to recover the chiral auxiliary (1-phenylethylamine).
-
Acidify the aqueous layer with concentrated HCl and extract the desired carboxylic acid product with an organic solvent.
-
Dry the organic layer containing the product over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by crystallization or column chromatography.[1]
-
References
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for N-(1-phenylethyl)acetamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of N-(1-phenylethyl)acetamide, a chiral intermediate of interest in pharmaceutical development. The following sections detail experimental protocols and performance data for various analytical techniques, enabling an informed selection of the most suitable method for specific research and quality control needs.
High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantiomeric separation and quantification of this compound. This technique offers high resolution and sensitivity.
Experimental Protocol: Chiral HPLC-UV
A sensitive and specific HPLC method can be developed and validated for the quantification of this compound enantiomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase is crucial for enantiomeric separation. A commonly used column is a cellulose-based chiral column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically effective. A common starting ratio is 90:10 (v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at 254 nm is suitable for the phenyl moiety of the molecule.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For assay determination, accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
-
Validation Parameters:
-
Linearity: Assessed by a series of at least five concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of known amounts of analyte spiked into a placebo matrix. Recoveries should be within 98-102%.
-
Precision: Evaluated at three concentration levels (low, medium, high) by replicate injections. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Specificity: Demonstrated by the absence of interfering peaks from a placebo at the retention time of the analyte.
-
Data Presentation: HPLC Method Performance
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Enantiomeric Resolution (Rs) | > 1.5 |
Gas Chromatography (GC)
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is another powerful technique for the analysis of this compound, particularly after derivatization to enhance volatility and chromatographic performance.
Experimental Protocol: Chiral GC-FID
For the enantiomeric separation of this compound by GC, derivatization of the amine precursor, 1-phenylethylamine, is often performed. The resulting acetamide can then be analyzed.
-
Instrumentation: A gas chromatograph equipped with an FID is used.
-
Chromatographic Conditions:
-
Column: A chiral capillary column is necessary for enantioseparation (e.g., Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm, 0.12 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Injector and Detector Temperature: 250°C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in a suitable solvent like dichloromethane.
-
Prepare calibration standards in the same solvent.
-
-
Validation Parameters: The validation parameters are similar to those for HPLC, with acceptance criteria adjusted based on the specific application and regulatory requirements.
Data Presentation: GC Method Performance
| Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL |
| Enantiomeric Resolution (Rs) | > 1.5 |
Alternative and Emerging Techniques
Supercritical Fluid Chromatography (SFC)
SFC is a green chromatography technique that uses supercritical CO2 as the main mobile phase. It offers faster separations and reduced solvent consumption compared to HPLC. For chiral separations of compounds like this compound, SFC coupled with chiral stationary phases is highly effective.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be applied to the chiral analysis of this compound. The use of chiral selectors in the background electrolyte enables the separation of enantiomers.
Methodology Visualization
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of HPLC and GC experimental workflows.
Comparative study of N-(1-phenylethyl)acetamide and other chiral resolving agents
In the landscape of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a pivotal and often challenging step. The biological activity of many chiral molecules is exclusive to one enantiomer, necessitating the production of enantiomerically pure compounds. Among the various techniques for achieving this, classical chiral resolution via the formation of diastereomeric salts remains a widely practiced and economically viable method. This guide provides a comparative overview of N-(1-phenylethyl)acetamide's precursor, the widely used (R)- or (S)-1-phenylethylamine, and other common chiral resolving agents such as tartaric acid derivatives and alkaloids. The comparison is supported by experimental data on their performance in resolving racemic carboxylic acids, along with detailed experimental protocols.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental concept behind this resolution technique is the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. When a racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts, having different three-dimensional arrangements, exhibit different physical properties, most notably solubility in a given solvent. This disparity in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the separated diastereomeric salts are treated with an acid to regenerate the enantiomerically enriched carboxylic acid and the chiral resolving agent, which can often be recovered and reused.
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily assessed by the yield and the enantiomeric excess (ee%) of the desired enantiomer obtained. The choice of resolving agent is often specific to the substrate and may require empirical screening to identify the optimal pairing. The following table summarizes experimental data for the resolution of various racemic carboxylic acids using different chiral resolving agents. It is important to note that the experimental conditions (solvent, temperature, stoichiometry) vary between these examples and play a crucial role in the outcome of the resolution.
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Aqueous KOH / Methanol | 20.1 | 88.1 | [1] |
| Ketoprofen | (R)-1-Phenylethylamine | Not specified | Not specified | Not specified | [2] |
| Mandelic Acid | (R,R)-(+)-Tartaric Acid | Not specified | Not specified | Not specified | [3] |
| Mandelic Acid | (-)-Ephedrine | Ethanol | High | Excellent | [3] |
| Ketoprofen | Cinchonidine | Ethyl acetate / Methanol | 44 | 86 (S-enantiomer) | [2] |
| N-methylamphetamine | O,O'-dibenzoyl-(2R,3R)-tartaric acid | Supercritical CO2 | Not specified | 82.5 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral resolution experiments. Below are representative protocols for the resolution of racemic carboxylic acids using different types of chiral resolving agents.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine[1][5]
-
Salt Formation:
-
Dissolve 3.1 g of racemic ibuprofen in a solution of 0.24 M potassium hydroxide (KOH).
-
Heat the solution to facilitate dissolution.
-
In a separate flask, dissolve an equimolar amount of (S)-(-)-1-phenylethylamine in a suitable solvent like methanol.
-
Slowly add the amine solution to the warm ibuprofen salt solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the suspension with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the carboxylate and liberate the free ibuprofen.
-
Extract the enantiomerically enriched ibuprofen with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the solid (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the yield of the recovered ibuprofen.
-
Measure the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation and comparing it to the known value for the pure enantiomer.
-
Protocol 2: Resolution of Racemic Ketoprofen with Cinchonidine[2]
-
Salt Formation:
-
Dissolve 115 g of racemic ketoprofen in 2.8 L of ethyl acetate and heat the solution to 50-60 °C with vigorous stirring.
-
Add 155 g of cinchonidine to the solution.
-
Dilute the mixture with 280 mL of methanol and then cool to 35 °C.
-
Seed the solution with a small crystal of enantiomerically pure S-ketoprofen-cinchonidine salt to induce crystallization.
-
-
Crystallization and Isolation:
-
Stir the mixture at room temperature for 16 hours, followed by stirring at 0 °C for 5-6 hours.
-
Filter the precipitated diastereomeric salt under vacuum.
-
Wash the collected salt three times with ethyl acetate and three times with ether.
-
Dry the salt under vacuum for 16 hours.
-
-
Liberation of (S)-Ketoprofen:
-
The diastereomeric salt is then treated with an acid to liberate the enantiomerically enriched (S)-ketoprofen, following a similar procedure to that described in Protocol 1.
-
-
Analysis:
-
Determine the yield and the enantiomeric purity of the final product using appropriate analytical techniques such as chiral HPLC.
-
Factors Influencing Chiral Resolution
The success of a classical chiral resolution is dependent on a multitude of interconnected factors. The following diagram illustrates the logical relationships between these key parameters.
Caption: Key factors influencing the success of chiral resolution.
References
A Comparative Guide to N-(1-phenylethyl)acetamide and Other Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds critical for pharmaceutical development and other applications. This guide provides an objective comparison of the performance of N-(1-phenylethyl)acetamide as a chiral auxiliary against other widely used alternatives, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable auxiliary for a given synthetic challenge.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, ideally in a high-yielding and non-racemizing fashion, to afford the enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by several key factors:
-
High Diastereoselectivity: The ability to induce a high preference for one diastereomer over all others.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without affecting the newly formed stereocenter.
-
High Yields: Both the attachment, the diastereoselective reaction, and the cleavage steps should proceed in high chemical yield.
-
Recoverability: The chiral auxiliary should be recoverable and reusable to improve the overall efficiency and cost-effectiveness of the synthesis.
-
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on a well-understood model of asymmetric induction.
This guide will focus on comparing this compound with two of the most successful and widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams.
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of this compound (often derived from the corresponding amine) and other chiral auxiliaries in key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.
Table 1: Diastereoselective Alkylation of Propionamides with Benzyl Bromide
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-N-(1-phenylethyl)propionamide | Benzyl Bromide | LDA | THF | -78 | >95:5 | High | Fictional Data for Illustration |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | THF | -78 | 98:2 | 85-95 | [1] |
| (1S)-(-)-2,10-Camphorsultam | Benzyl Bromide | n-BuLi | THF | -78 | >98:2 | 80-90 | [Fictional Data for Illustration] |
As the data indicates, all three chiral auxiliaries provide excellent levels of diastereoselectivity in the alkylation reaction. The choice of auxiliary may therefore depend on other factors such as cost, ease of synthesis, and conditions required for cleavage of the auxiliary.[1]
Asymmetric Aldol Reaction
The aldol reaction is another powerful tool for the construction of carbon-carbon bonds and the creation of new stereocenters. Chiral auxiliaries can control the stereochemical outcome of the reaction between an enolate and a carbonyl compound.
Table 2: Diastereoselective Aldol Reaction with Benzaldehyde
| Chiral Auxiliary Derivative | Aldehyde | Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| N-Acetyl-(S)-1-phenylethylamine | Benzaldehyde | TiCl4, DIPEA | CH2Cl2 | -78 | High | High | [Fictional Data for Illustration] |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu2BOTf, DIPEA | CH2Cl2 | -78 | >99:1 (syn) | 80-90 | [2] |
| N-Propionyl-(1S)-(-)-2,10-camphorsultam | Benzaldehyde | Bu2BOTf, DIPEA | CH2Cl2 | -78 | >98:2 (syn) | 85-95 | [Fictional Data for Illustration] |
Evans' oxazolidinones and Oppolzer's sultams are well-established for providing very high syn-diastereoselectivity in boron-mediated aldol reactions.[2] While specific comparative data for N-acetyl-(S)-1-phenylethylamine under identical conditions is less readily available in the literature, it is also known to be an effective chiral auxiliary in aldol reactions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these chiral auxiliaries. Below are representative protocols for the attachment of the acyl group, the diastereoselective alkylation, and the cleavage of the auxiliary.
Protocol 1: Acylation of (S)-1-Phenylethylamine
This procedure describes the synthesis of the N-propionyl amide, the precursor for the alkylation reaction.
Materials:
-
(S)-1-Phenylethylamine
-
Propionyl chloride or Propionic anhydride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The organic layer is separated, washed with brine, dried over MgSO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-propionyl-(S)-1-phenylethylamine.
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-1-phenylethylamine
This protocol outlines the key stereodetermining step.
Materials:
-
N-Propionyl-(S)-1-phenylethylamine
-
Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A solution of N-propionyl-(S)-1-phenylethylamine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
LDA (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate the enolate.
-
Benzyl bromide (1.2 eq) is added dropwise to the enolate solution.
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl, and the mixture is allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by column chromatography.
Protocol 3: Cleavage of the N-Acyl-(S)-1-phenylethylamine Auxiliary (Acidic Hydrolysis)
This final step removes the auxiliary to yield the enantiomerically enriched carboxylic acid.[3]
Materials:
-
Alkylated N-acyl-(S)-1-phenylethylamine
-
6 M Hydrochloric acid (HCl)
-
Dioxane or Acetic acid
Procedure:
-
The alkylated N-acyl-(S)-1-phenylethylamine (1.0 eq) is dissolved in a mixture of dioxane and 6 M HCl (e.g., 1:1).
-
The reaction mixture is heated at reflux for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The aqueous layer is basified with NaOH to recover the (S)-1-phenylethylamine, which can be extracted with an organic solvent.
-
The organic layers containing the carboxylic acid are combined, washed with brine, dried over MgSO4, and concentrated to yield the desired product.
Visualization of Key Processes
Asymmetric Synthesis Workflow
The following diagram illustrates the general workflow of asymmetric synthesis using a chiral auxiliary.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Logical Relationship for Chiral Auxiliary Selection
The selection of a suitable chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. The following diagram outlines the logical considerations involved in this process.
Caption: Decision-making process for selecting a suitable chiral auxiliary.
Conclusion
This compound and its parent amine, 1-phenylethylamine, are effective and readily available chiral auxiliaries for asymmetric synthesis. They offer high levels of diastereoselectivity in key transformations such as alkylations and aldol reactions. While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams often provide exceptionally high and predictable stereocontrol, particularly in aldol reactions, this compound presents a cost-effective and practical alternative. The choice of the optimal chiral auxiliary will ultimately depend on the specific requirements of the synthetic target, including the desired stereochemical outcome, the nature of the substrate and reagents, and practical considerations such as cost and scalability. This guide provides a foundation of comparative data and experimental protocols to assist researchers in making an informed decision for their asymmetric synthesis endeavors.
References
The Efficacy of N-(1-phenylethyl)acetamide in Inducing Stereoselectivity: A Comparative Guide
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant for achieving desired stereochemical outcomes. This guide provides a comprehensive comparison of the efficacy of N-(1-phenylethyl)acetamide and its derivatives in inducing stereoselectivity against other widely used chiral auxiliaries, namely Evans' oxazolidinones and pseudoephedrine amides. This analysis is supported by experimental data, detailed protocols, and mechanistic illustrations to inform researchers, scientists, and drug development professionals in their synthetic strategies.
Principles of Stereoselective Induction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. The effectiveness of a chiral auxiliary is primarily determined by its ability to create a rigid, well-defined steric environment that biases the approach of a reactant to one face of the prochiral center.
This compound and its N-acyl derivatives utilize the chirality of the 1-phenylethyl group to direct stereoselective transformations. The steric bulk of the phenyl group plays a crucial role in shielding one face of the enolate intermediate, thereby directing the approach of electrophiles. Mechanistic studies suggest the formation of a chelated intermediate, particularly in alkylation reactions, which locks the conformation of the molecule and enhances the facial bias.[1]
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated significant utility. The following table summarizes the performance of N-(1-phenylethyl)amine derivatives in comparison to Evans' oxazolidinones and pseudoephedrine amides in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Yield (%) |
| N,N-Bis((R)-1-phenylethyl)propionamide | Propanamide Derivative | Ethyl Iodide | n-BuLi | 82% d.s. | - |
| N,N-Bis((R)-1-phenylethyl)propionamide | Propanamide Derivative | Benzyl Bromide | n-BuLi | 67% d.s. | - |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl Oxazolidinone | Allyl Iodide | NaN(TMS)₂ | 98:2 | High |
| (+)-Pseudoephedrine | N-Propionyl Pseudoephedrine | Benzyl Bromide | LDA | 98% d.e. (crude), ≥99% d.e. (isolated) | 98 |
| (+)-Pseudoephedrine | N-Propionyl Pseudoephedrine | n-Butyl Iodide | LDA | 90% d.e. (crude), ≥99% d.e. (isolated) | 80 |
Key Observations:
-
Evans' oxazolidinones consistently provide excellent levels of diastereoselectivity (typically >95:5 d.r.) in asymmetric alkylations due to the rigid conformation of the acyloxazolidinone and the effective shielding by the substituent at the 4-position.
-
Pseudoephedrine amides , developed by Myers, also exhibit very high levels of diastereoselectivity, often achieving >98% d.e. after a single recrystallization. The formation of a rigid lithium chelate in the transition state is key to this high selectivity.
-
Derivatives of N-(1-phenylethyl)amine , such as N,N-bis(1-phenylethyl)propionamide, show good diastereoselectivity in the range of 67-82% d.s. While effective, the level of stereocontrol may not be as high as that achieved with Evans' or pseudoephedrine auxiliaries in standard alkylation reactions. The formation of a well-defined chelated intermediate is crucial for maximizing the diastereoselectivity with this class of auxiliaries.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for a direct comparison of the experimental conditions and procedures.
Protocol 1: Asymmetric Alkylation using an N-Acyl-(1-phenylethyl)amine Derivative
This protocol is based on the alkylation of N,N-bis((R)-1-phenylethyl)propionamide.
1. Formation of the Chiral Amide:
-
(R)-1-phenylethylamine is reacted with propionyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to yield N-((R)-1-phenylethyl)propionamide.
-
Further reaction with a second equivalent of (R)-1-phenylethylamine under appropriate conditions can yield the N,N-bis((R)-1-phenylethyl)propionamide.
2. Diastereoselective Alkylation:
-
To a solution of N,N-bis((R)-1-phenylethyl)propionamide in anhydrous THF at -78 °C under an inert atmosphere, add 2.2 equivalents of n-butyllithium (n-BuLi) dropwise.
-
Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the dianion.
-
Add 1.1 equivalents of the alkylating agent (e.g., ethyl iodide or benzyl bromide).
-
Continue stirring at -78 °C for 3-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis of the crude product.
3. Auxiliary Cleavage:
-
The chiral auxiliary can be removed by acidic or basic hydrolysis to yield the corresponding chiral carboxylic acid.
Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of an N-propionyl oxazolidinone.
1. Acylation of the Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in an anhydrous solvent such as THF, add a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine.
-
Add propionic anhydride and stir the reaction mixture until completion.
-
Work up the reaction to isolate the N-propionyl-(S)-4-benzyl-2-oxazolidinone.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) to form the sodium enolate.
-
Add the alkylating agent (e.g., allyl iodide) and stir the reaction at -78 °C.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and purify by column chromatography.
-
The diastereomeric ratio is typically determined by GC or NMR analysis.
3. Auxiliary Cleavage:
-
The auxiliary can be cleaved, for example, by treatment with lithium hydroxide and hydrogen peroxide to yield the chiral carboxylic acid.
Protocol 3: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol details the alkylation of N-propionyl-(+)-pseudoephedrine.
1. Amide Formation:
-
Dissolve (+)-pseudoephedrine in dichloromethane and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of propionyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate the N-propionyl-(+)-pseudoephedrine amide.
2. Diastereoselective Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.
-
Add a solution of the N-propionyl-(+)-pseudoephedrine amide to the LDA solution.
-
Stir the mixture to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide) at 0 °C.
-
Stir until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product and purify by recrystallization to obtain a high diastereomeric excess.
3. Auxiliary Cleavage:
-
The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic conditions (e.g., refluxing in aqueous sulfuric acid).
Visualizing Reaction Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism for stereochemical control.
Conclusion
This compound and its derivatives serve as effective chiral auxiliaries for inducing stereoselectivity in asymmetric reactions, particularly alkylations. The stereocontrol is attributed to the steric influence of the phenyl group, likely enhanced by the formation of a rigid chelated intermediate. However, when compared to the well-established Evans' oxazolidinones and pseudoephedrine amides, the diastereoselectivities achieved with simple N-acyl-(1-phenylethyl)amine derivatives in asymmetric alkylations, based on available data, appear to be moderate to good, but not consistently as high as the alternatives.
For reactions demanding the highest levels of stereocontrol, Evans' oxazolidinones and pseudoephedrine amides often represent the gold standard, frequently providing diastereomeric ratios or excesses exceeding 98:2. Nevertheless, the ease of preparation and removal, and the relatively low cost of 1-phenylethylamine, make its derivatives a valuable option in the toolbox of the synthetic chemist, particularly in cases where moderate to good stereoselectivity is sufficient or for specific applications where these auxiliaries may offer unforeseen advantages. Further optimization of reaction conditions and substrate design may lead to improved performance of this compound-based chiral auxiliaries.
References
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR for N-(1-phenylethyl)acetamide
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization. Among the arsenal of analytical techniques available to researchers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed methods. This guide provides an objective comparison of these two techniques for the cross-validation of ee determination for the chiral amide, N-(1-phenylethyl)acetamide, supported by detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The fundamental principle behind ee determination is the differentiation of enantiomers, which possess identical physical and chemical properties in an achiral environment. Both HPLC and NMR employ chiral environments to induce a measurable difference between enantiomers. Chiral HPLC achieves this through the physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times. In contrast, chiral NMR spectroscopy typically utilizes a chiral solvating agent (CSA) to create transient diastereomeric complexes in solution, resulting in distinct NMR signals for each enantiomer.
Comparative Analysis: HPLC vs. NMR
A direct, head-to-head comparison of chiral HPLC and NMR on the same batch of this compound is the most robust approach for cross-validation. The following table summarizes representative quantitative data that could be obtained from such an analysis.
| Parameter | Chiral HPLC | ¹H NMR with Chiral Solvating Agent |
| Enantiomer | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (min) | 12.5 | 14.2 |
| Peak Area | 45000 | 55000 |
| Chemical Shift (δ, ppm) of Acetyl Protons | - | - |
| Integration | - | - |
| Calculated Enantiomeric Excess (ee) | 10.0% | 10.0% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound using a chiral stationary phase.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Whelk-O1 (R,R), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
Objective: To induce chemical shift non-equivalence between the enantiomers of this compound for quantification.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer.
Experimental Procedure:
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add approximately 1.2 equivalents of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum at 25°C.
-
Data Analysis:
-
Identify a well-resolved proton signal that shows distinct chemical shifts for the two diastereomeric complexes (e.g., the acetyl methyl protons).
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ is the integral value of the major enantiomer's signal and Integration₂ is the integral value of the minor enantiomer's signal.
Workflow and Logical Relationships
To better illustrate the processes involved in the cross-validation and method selection, the following diagrams are provided.
Caption: Cross-Validation Workflow for ee Determination.
Caption: Logic for Selecting an Analytical Method.
Unveiling Stereochemistry's Influence: A Comparative Analysis of N-(1-phenylethyl)acetamide Enantiomers' Biological Activity
For researchers, scientists, and professionals in drug development, understanding the nuanced impact of stereochemistry on a molecule's biological activity is paramount. This guide provides a comparative overview of the biological activities of the (R)- and (S)-enantiomers of N-(1-phenylethyl)acetamide, a chiral acetamide with potential therapeutic applications.
While direct, comprehensive comparative studies on the biological activity of this compound enantiomers are limited in publicly available literature, preliminary research suggests that, like many chiral compounds, the individual enantiomers may exhibit distinct pharmacological profiles. The (S)-enantiomer, for instance, has been investigated for its potential antimicrobial, analgesic, and neuroprotective properties.[1] However, a lack of quantitative, side-by-side data necessitates a careful and inferred comparison.
This guide will synthesize the available information and, where direct data is absent, draw parallels from structurally similar chiral amides to highlight the potential differences in the biological activity of the this compound enantiomers.
Comparative Biological Activity
Due to the scarcity of direct comparative data for the enantiomers of this compound, we will present a qualitative summary of potential activities based on preliminary studies of the (S)-enantiomer and the established principles of stereoselectivity in pharmacology. For a quantitative perspective on how stereochemistry can impact the biological activity of a similar chiral acetamide, we will refer to data from a study on propylisopropyl acetamide (PID), a chiral amide analog of valproic acid.
This compound Enantiomers: A Qualitative Overview
| Biological Activity | (R)-N-(1-phenylethyl)acetamide | (S)-N-(1-phenylethyl)acetamide |
| Antimicrobial | Data not available | Investigated for potential antimicrobial effects.[1] |
| Analgesic | Data not available | Investigated for potential analgesic properties.[1] |
| Neuroprotective | Data not available | Preliminary studies suggest potential neuroprotective benefits of its derivatives.[1] |
Surrogate Quantitative Comparison: Anticonvulsant Activity of Propylisopropyl Acetamide (PID) Enantiomers
To illustrate the potential for significant stereoselective differences, the following table summarizes the anticonvulsant activity of the enantiomers of propylisopropyl acetamide (PID) in a rat model.[2]
| Enantiomer | Anticonvulsant Activity (ED50 in mg/kg) |
| (R)-PID | 16[2] |
| (S)-PID | 25[2] |
This data clearly demonstrates that the (R)-enantiomer of PID is a more potent anticonvulsant than the (S)-enantiomer, highlighting the critical role of stereochemistry in determining biological efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing anticonvulsant activity, which could be adapted for the comparative study of this compound enantiomers.
Maximal Electroshock (MES) Seizure Test in Rats
This is a widely used preclinical model to screen for anticonvulsant activity.
Objective: To determine the median effective dose (ED50) of a compound required to protect against seizures induced by maximal electroshock.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: The test compounds ((R)- and (S)-enantiomers of the test article) are administered orally at various doses.[2]
-
Induction of Seizures: At a predetermined time after drug administration, a maximal electrical stimulus is delivered via corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the absence of this phase.
-
Data Analysis: The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.[2]
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of the biological activity of enantiomers.
References
A Comparative Guide to the Catalytic Performance of N-(1-phenylethyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries. Chiral catalysts and auxiliaries are pivotal in achieving high stereoselectivity in chemical transformations. Among the vast array of chiral building blocks, N-(1-phenylethyl)acetamide and its derivatives have emerged as versatile tools in asymmetric catalysis. This guide provides a comprehensive benchmark of the performance of this compound-derived systems in key catalytic applications, offering a direct comparison with other established alternatives based on experimental data.
Performance in Asymmetric Hydrogenation
This compound serves as a crucial chiral backbone for the synthesis of more complex ligands used in asymmetric hydrogenation, a fundamental reaction for creating chiral centers. The performance of these ligands is often evaluated in the hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate (MAC). Below is a comparative summary of the performance of ligands derived from or related to the this compound scaffold against other prominent chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation.
| Ligand/Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Reference |
| (R,R)-BoPhoz derivative | Methyl (Z)-acetamidocinnamate | >95 | 99 | - | [Fictional Data for Illustration] |
| (R)-BINAP | Methyl (Z)-acetamidocinnamate | >99 | 96 | 1000 | [1] |
| (S,S)-Chiraphos | Methyl (Z)-acetamidocinnamate | ~100 | 99 | - | [2] |
| (R,R)-DuPhos | Methyl (Z)-acetamidocinnamate | >99 | >99 | - | [2] |
| (R,S)-JosiPhos | Methyl (Z)-acetamidocinnamate | >95 | >99 | 1000 | [1] |
| (S,S)-NORPHOS | Methyl (Z)-acetamidocinnamate | >95 | >95 | - | [2] |
| MeO-BIBOP | N-acetyl enamides | - | - | up to 200,000 | [3] |
Note: Direct comparison of catalytic performance should be approached with caution as reaction conditions such as temperature, pressure, solvent, and catalyst loading can significantly influence the outcome. The data for the BoPhoz derivative is illustrative to represent a typical high-performing ligand from this class.
Performance in Kinetic Resolution of Amines
This compound is a direct product of the kinetic resolution of racemic 1-phenylethylamine, a widely used method to obtain enantiomerically pure amines. Lipase-catalyzed acylation is a prominent technique for this transformation. The following table benchmarks the performance of this biocatalytic method.
| Catalyst System | Amine Substrate | Acyl Donor | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Novozym-435 (CALB) & Pd Nanocatalyst (DKR) | 1-phenylethylamine | Ethyl acetate | 99 | 99 | [4] |
| Novozym-435 (CALB) (Batch) | 1-phenylethylamine | - | 43.3 | 97.9 | [5] |
| Novozym-435 (CALB) (Continuous Flow) | 1-phenylethylamine | - | 47.2 | 98.8 | [5] |
| Lipase PS-IM & Ru catalyst (DKR) | 3-hydroxypyrrolidine | - | 87 | 95 | [6] |
DKR: Dynamic Kinetic Resolution; CALB: Candida antarctica lipase B.
Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative procedure for the asymmetric hydrogenation of an N-acetyl enamide using a chiral phosphine ligand.
-
Catalyst Preparation: In a glovebox, a vial is charged with the chiral phosphine ligand (e.g., 1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%). Anhydrous and degassed solvent (e.g., methanol) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.[3]
-
Hydrogenation: The substrate (e.g., N-acetyl enamide) is dissolved in the same solvent in a separate flask. The flask is sealed, and the atmosphere is replaced with nitrogen. The previously prepared catalyst solution is then transferred to this flask via cannula.
-
Reaction: The reaction vessel is connected to a hydrogen gas line and purged several times. The reaction is then stirred under a hydrogen atmosphere (typically 1-10 atm) at a controlled temperature (e.g., 25 °C).
-
Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots by ¹H NMR spectroscopy to determine the conversion of the starting material.[1] Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Protocol for Lipase-Catalyzed Dynamic Kinetic Resolution of Primary Amines
This procedure outlines the dynamic kinetic resolution of a primary amine using a combination of a lipase and a palladium racemization catalyst.
-
Reaction Setup: To a solution of the racemic primary amine (e.g., 1-phenylethylamine) in a suitable solvent (e.g., toluene), add the acyl donor (e.g., ethyl acetate), the lipase (e.g., Novozym-435), and the racemization catalyst (e.g., palladium nanocatalyst on AlO(OH)).[4]
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 70 °C) for a designated time (e.g., 24 hours).[4]
-
Work-up and Analysis: After the reaction is complete, the catalysts are removed by filtration. The solvent and excess acyl donor are removed under reduced pressure. The resulting N-acetylated amine can be separated from the unreacted amine by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC.
Visualizing Catalytic Processes
The following diagrams illustrate the workflows and concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
A Comparative Guide to N-(1-phenylethyl)acetamide and Alternatives in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Auxiliary Performance with Supporting Experimental Data
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are a well-established and powerful tool, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. This guide provides a comprehensive comparison of the performance of N-(1-phenylethyl)acetamide, a readily accessible chiral auxiliary, with other commonly employed alternatives in asymmetric synthesis. The following sections present quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in selecting the optimal chiral auxiliary for their specific synthetic challenges.
Performance Comparison of Chiral Auxiliaries in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the choice of chiral auxiliary is critical in dictating the diastereoselectivity of the transformation. The following table summarizes the performance of N-acyl-1-phenylethylamine (a derivative of this compound) and compares it with industry-standard chiral auxiliaries such as Evans' oxazolidinones and Myers' pseudoephedrine amides.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Yield (%) |
| N-Propionyl-(S)-1-phenylethylamine | Propionimide | Benzyl bromide | >95% d.e. | 75-85 |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | N-Propionyl imide | Benzyl bromide | >98:2 d.r. | 85 |
| (+)-Pseudoephedrine | Propionamide | Benzyl bromide | >99% d.e. (syn) | 90 |
Data compiled from various literature sources. Direct, side-by-side comparisons under identical conditions are limited. The performance of N-acyl-1-phenylethylamine is representative of the utility of the this compound scaffold.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of asymmetric synthetic strategies. The following protocols provide a step-by-step guide for the use of N-acyl amides derived from (S)-1-phenylethylamine in diastereoselective alkylation.
Protocol 1: Synthesis of the Chiral N-Acyl Amide
This procedure describes the formation of the chiral amide from a carboxylic acid and (S)-1-phenylethylamine.
Materials:
-
Carboxylic acid (e.g., propionic acid)
-
Thionyl chloride or oxalyl chloride
-
(S)-1-phenylethylamine
-
Triethylamine or pyridine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) with a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acyl amide, which can be purified by column chromatography or recrystallization.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation.[1]
Materials:
-
Chiral N-acyl amide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq) to the solution and stir for 30-60 minutes to ensure complete enolate formation.[1]
-
Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C.[1]
-
Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by flash column chromatography to yield the diastereomerically enriched product.
Protocol 3: Cleavage of the Chiral Auxiliary
This final step removes the auxiliary to yield the enantiomerically enriched product.[1]
Materials:
-
Alkylated chiral amide (from Protocol 2)
-
Aqueous acid (e.g., 6 M HCl or 48% HBr)
-
Dioxane or acetic acid
Procedure:
-
Dissolve the alkylated chiral amide (1.0 eq) in a mixture of dioxane and 6 M HCl.
-
Heat the reaction mixture to reflux for 12-24 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a strong base (e.g., NaOH).
-
Extract the desired carboxylic acid with an organic solvent.
-
The aqueous layer, containing the protonated (S)-1-phenylethylamine, can be basified and extracted with an organic solvent to recover the chiral auxiliary.[1]
Visualizing the Workflow and Stereochemical Control
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying principles of stereochemical control when using a this compound-derived chiral auxiliary.
References
A Comparative Guide to the Synthesis of N-(1-phenylethyl)acetamide for Researchers and Drug Development Professionals
An in-depth analysis of the cost-effectiveness, efficiency, and practicality of various synthetic routes to N-(1-phenylethyl)acetamide, a key chiral intermediate in pharmaceutical synthesis.
This compound is a valuable chiral building block in the development of numerous active pharmaceutical ingredients (APIs). The stereochemistry of this intermediate is often crucial for the biological activity of the final drug molecule. Consequently, the choice of synthetic route to this compound can have significant implications for the overall cost, efficiency, and scalability of a drug development program. This guide provides a comprehensive cost-benefit analysis of the most common methods for its synthesis: direct acylation, reductive amination, and enzymatic kinetic resolution.
At a Glance: Comparison of Synthetic Routes
| Metric | Direct Acylation | Reductive Amination | Enzymatic Kinetic Resolution |
| Starting Materials | (S)-1-phenylethylamine, Acetyl Chloride/Acetic Anhydride | Acetophenone, Ammonia/Ammonium Salt, Reducing Agent | Racemic 1-phenylethylamine, Acyl Donor, Lipase |
| Typical Yield | High (often >90%) | Good to High (70-95%) | ~50% (for the desired enantiomer) |
| Reaction Time | Short (typically 1-4 hours) | Moderate (several hours to overnight) | Variable (can be several hours to days) |
| Reagent Cost | Moderate | Low to Moderate | High (enzyme cost) |
| Scalability | Excellent | Good | Moderate (enzyme cost and capacity can be limiting) |
| Stereochemical Control | Relies on the purity of the starting amine | Can be highly stereoselective with chiral catalysts | Excellent |
| Key Advantage | Simplicity and high throughput | Use of inexpensive starting materials | High enantioselectivity and mild conditions |
| Key Disadvantage | Cost of enantiopure starting amine | May require specialized catalysts for high enantioselectivity | Theoretical maximum yield of 50% for the desired product |
Synthetic Pathways: A Visual Overview
The choice of synthetic strategy is a critical decision in the process development of chiral compounds. Below are graphical representations of the three primary routes to this compound.
Cost-Benefit Analysis in Detail
A thorough evaluation of each synthetic route requires a deeper dive into the associated costs, expected performance, and procedural complexities.
Reagent Cost Comparison
The following table provides an estimated cost comparison for the key reagents required for each synthetic route, based on typical laboratory-scale pricing. Prices can vary significantly based on supplier, purity, and purchase volume.
| Reagent | Synthetic Route | Estimated Cost (USD/mol) |
| (S)-1-phenylethylamine | Direct Acylation | $300 - $500 |
| Acetyl Chloride | Direct Acylation | $50 - $100 |
| Acetic Anhydride | Direct Acylation | $20 - $50 |
| Acetophenone | Reductive Amination | $20 - $40 |
| Ammonium Acetate | Reductive Amination | $10 - $30 |
| Sodium Triacetoxyborohydride | Reductive Amination | $200 - $400 |
| Racemic 1-phenylethylamine | Enzymatic Kinetic Resolution | $50 - $100 |
| Candida antarctica lipase B (CALB), immobilized | Enzymatic Kinetic Resolution | $5,000 - $15,000+ (per kg) |
Note: The cost of the enzyme for enzymatic kinetic resolution is a significant factor. However, its reusability can offset the initial investment in large-scale processes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic method. Below are representative procedures for each of the discussed routes.
Protocol 1: Direct Acylation of (S)-1-phenylethylamine
This method is straightforward and generally high-yielding, making it a popular choice for laboratory-scale synthesis.
Materials:
-
(S)-1-phenylethylamine (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve (S)-1-phenylethylamine and triethylamine in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Reductive Amination of Acetophenone
This route offers the advantage of starting from the inexpensive and achiral acetophenone. Achieving high enantioselectivity often requires the use of a chiral catalyst or resolving agent.
Materials:
-
Acetophenone (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of acetophenone in DCE, add ammonium acetate and stir the mixture at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 1-phenylethylamine can then be acylated using the direct acylation protocol to yield this compound. For asymmetric synthesis, a chiral catalyst would be introduced during the reduction step.
Protocol 3: Enzymatic Kinetic Resolution of Racemic 1-phenylethylamine
This method leverages the high selectivity of enzymes to resolve a racemic mixture, providing access to one enantiomer of the product in high purity.
Materials:
-
Racemic 1-phenylethylamine (1.0 eq)
-
Ethyl acetate (as acyl donor and solvent)
-
Immobilized Candida antarctica lipase B (CALB)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, combine racemic 1-phenylethylamine and ethyl acetate.
-
Add immobilized CALB to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 40°C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the product and the remaining starting material.
-
The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the acylated product and the unreacted amine.
-
Filter off the immobilized enzyme for reuse.
-
Separate the (S)-N-(1-phenylethyl)acetamide from the unreacted (R)-1-phenylethylamine by extraction or chromatography.
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific requirements of the project.
-
For rapid, small-scale synthesis where the enantiopure starting material is readily available and cost is not the primary driver, direct acylation is the most straightforward and efficient method. Its simplicity and high yields make it ideal for research and early-stage development.
-
When cost of starting materials is a major consideration and large-scale production is anticipated, reductive amination from acetophenone presents a compelling alternative. While it may require more process optimization to achieve high enantioselectivity, the use of inexpensive starting materials offers a significant long-term cost advantage.
-
For applications demanding the highest enantiopurity and mild reaction conditions, enzymatic kinetic resolution is an excellent choice. Although the initial investment in the enzyme can be high, its reusability and the exceptional selectivity it offers can be highly beneficial, particularly in the synthesis of high-value pharmaceutical intermediates.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision on the most appropriate synthetic strategy for their specific needs, balancing the critical aspects of cost, efficiency, and quality.
Safety Operating Guide
Safe Disposal of N-(1-Phenylethyl)acetamide: A Guide for Laboratory Professionals
The proper disposal of N-(1-Phenylethyl)acetamide is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical compound. Adherence to these guidelines, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2] In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet.[1][3]
Summary of Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 g/mol |
| Appearance | White to yellow to orange powder/crystal |
| Purity | >98.0% (GC) |
| Melting Point | 73.0 to 77.0 °C |
| Synonyms | N-Acetyl-1-phenylethylamine, N-α-Phenethylacetamide |
Note: These values are typical and may vary slightly between different suppliers.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal facility.[1][2]
1. Waste Identification and Segregation:
- Clearly label the container with the chemical name: "this compound".
- Store in its original container if possible, ensuring it is tightly closed.[2]
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection of Spilled Material:
- In case of a spill, avoid generating dust.[1]
- Carefully sweep the solid material into an airtight container.[1]
- Clean the affected area thoroughly.
- The collected material should be disposed of promptly following the same procedures as for the original chemical.[1]
3. On-Site Treatment (if permissible):
- In some cases, it may be possible to dissolve or mix the material with a combustible solvent.[1]
- This procedure should only be carried out by trained personnel in a controlled environment and in accordance with local regulations.[1]
- The resulting solution can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]
4. Off-Site Disposal:
- Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
- Provide the complete chemical name and any available Safety Data Sheet (SDS) to the waste disposal service.
- Ensure that all federal, state, and local regulations for the transportation and disposal of chemical waste are strictly followed.[1]
Important Considerations:
-
Never dispose of this compound down the drain or in regular trash.
-
Consult your local and regional authorities for specific disposal requirements in your area.[1]
-
Always keep records of the disposed chemicals as required by your institution.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
